Product packaging for Boc-NH-PEG8-CH2CH2COOH(Cat. No.:)

Boc-NH-PEG8-CH2CH2COOH

Cat. No.: B611227
M. Wt: 541.6 g/mol
InChI Key: XYVCCDSFTREKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

t-Boc-N-amido-PEG8-acid is a single molecular weight, discrete PEG (dPEG®) linker featuring a Boc-protected primary amine and a terminal carboxylic acid, separated by a hydrophilic 28-atom PEG spacer . This heterobifunctional architecture is designed for Boc-based peptide chemical synthesis, allowing for the insertion of a flexible, solubility-enhancing spacer at the N-terminus of a peptide chain or onto the side chain of amino acids like lysine . The terminal carboxylic acid can be activated with common agents like EDC or HATU to form a stable amide bond with primary amines, enabling covalent conjugation to one molecule . The Boc protecting group can then be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a reactive primary amine, available for subsequent conjugation to a second entity . This sequential functionality facilitates the creation of complex molecular constructs. Beyond peptide synthesis, this compound is valuable for surface modification and bioconjugation. It can be used to passivate amine-functionalized surfaces, presenting a hydrophilic layer that suppresses non-specific binding . After Boc deprotection, the newly exposed amine allows for the functionalization of the surface with peptides, proteins, or other small molecules . The incorporated 8-unit PEG chain significantly increases solubility in both aqueous and organic media, which helps to improve the stability and reduce the immunogenicity of modified peptides and proteins . For optimal stability, the reagent should be stored desiccated at -20°C, with care taken to limit exposure to moisture upon use . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO12 B611227 Boc-NH-PEG8-CH2CH2COOH

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCCDSFTREKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG8-CH2CH2COOH: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its role in various research and development applications.

Chemical Structure and Properties

This compound is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine group at one terminus and a propionic acid group at the other, connected by an octaethylene glycol spacer. The presence of the hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media.

The Boc protecting group provides a stable amine protection that can be readily removed under mild acidic conditions, allowing for subsequent conjugation reactions. The terminal carboxylic acid can be activated to react with primary amines to form stable amide bonds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1334169-93-5[1][2]
Chemical Formula C24H47NO12
Molecular Weight 541.64 g/mol [1]
IUPAC Name 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29-nonaoxa-5-azadotriacontan-32-oic acid
SMILES C(O)(=O)CCOC(C)(C)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Colorless to pale yellow oil or viscous liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and common synthetic strategy involves the mono-Boc protection of a diamino-PEG8, followed by reaction with a suitable anhydride to introduce the propionic acid moiety.

Synthetic Scheme

A representative synthetic scheme is outlined below. This involves two main steps:

  • Mono-Boc Protection of Diamino-PEG8: Selective protection of one amino group of 1,23-diamino-3,6,9,12,15,18,21-octaoxatricosane.

  • Acylation of Mono-Boc-Protected Diamino-PEG8: Reaction of the remaining free amine with succinic anhydride to introduce the propionic acid group.

synthesis_scheme cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Acylation H2N-PEG8-NH2 H₂N-PEG₈-NH₂ Boc-NH-PEG8-NH2 Boc-NH-PEG₈-NH₂ H2N-PEG8-NH2->Boc-NH-PEG8-NH2 (Boc)₂O, Solvent Boc2O (Boc)₂O Boc-NH-PEG8-NH2_re Boc-NH-PEG₈-NH₂ Boc-NH-PEG8-COOH Boc-NH-PEG₈-CH₂CH₂COOH Boc-NH-PEG8-NH2_re->Boc-NH-PEG8-COOH Succinic Anhydride, Base, Solvent SuccinicAnhydride Succinic Anhydride

Fig. 1. Synthetic scheme for this compound.
Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Mono-Boc-Protected Diamino-PEG8)

  • Materials:

    • 1,23-diamino-3,6,9,12,15,18,21-octaoxatricosane (diamino-PEG8)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve diamino-PEG8 (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (0.95 equivalents to favor mono-protection) in anhydrous DCM to the stirred solution over 1-2 hours.

    • Add triethylamine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the mono-Boc-protected diamino-PEG8 as a colorless oil.

Step 2: Synthesis of this compound

  • Materials:

    • Mono-Boc-protected diamino-PEG8 (from Step 1)

    • Succinic anhydride

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the mono-Boc-protected diamino-PEG8 (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add succinic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a viscous oil. Further purification, if necessary, can be performed by preparative HPLC.

Applications in Research and Drug Development

This compound is a versatile linker molecule with broad applications, primarily driven by its heterobifunctional nature and the advantageous properties of the PEG spacer.

PROTACs

The most prominent application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the E3 ligase ligand and the target protein ligand. The PEG8 spacer in this compound provides flexibility and an appropriate length for optimal ternary complex formation.

protac_workflow cluster_0 PROTAC Synthesis Workflow Boc-Linker Boc-NH-PEG₈-CH₂CH₂COOH Deprotection Boc Deprotection (e.g., TFA) Boc-Linker->Deprotection FreeAmineLinker H₂N-PEG₈-CH₂CH₂COOH Deprotection->FreeAmineLinker AmideCoupling1 Amide Coupling (e.g., HATU, EDC) FreeAmineLinker->AmideCoupling1 E3LigaseLigand E3 Ligase Ligand (with -COOH) E3LigaseLigand->AmideCoupling1 TargetLigand Target Protein Ligand (with -NH₂) AmideCoupling2 Amide Coupling (e.g., HATU, EDC) TargetLigand->AmideCoupling2 Intermediate Ligand-Linker Intermediate AmideCoupling1->Intermediate PROTAC Final PROTAC Molecule AmideCoupling2->PROTAC Intermediate->AmideCoupling2

Fig. 2. General workflow for PROTAC synthesis using the linker.
Bioconjugation and Drug Delivery

The heterobifunctional nature of this compound makes it a valuable tool for bioconjugation. The carboxylic acid can be conjugated to amine-containing biomolecules such as proteins, peptides, or antibodies. Subsequent deprotection of the Boc group reveals a free amine that can be further functionalized, for example, with a fluorescent dye, a targeting moiety, or another therapeutic agent. The PEG spacer improves the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and enhance in vivo stability.

Conclusion

This compound is a key building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides researchers with a versatile tool for the construction of complex biomolecules and targeted therapeutics. The synthetic route presented in this guide offers a reliable method for its preparation, enabling its broader application in the development of novel PROTACs and other advanced bioconjugates.

References

The Pivotal Role of the PEG8 Spacer in Boc-NH-PEG8-CH2CH2COOH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the selection of an appropriate chemical linker is a critical determinant of therapeutic success. Among the vast array of available linkers, those incorporating polyethylene glycol (PEG) chains have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties to conjugated molecules. This guide provides a comprehensive technical overview of the role of the 8-unit polyethylene glycol (PEG8) spacer within the heterobifunctional linker, Boc-NH-PEG8-CH2CH2COOH.

This molecule features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a discrete PEG8 chain. This architecture allows for the sequential and controlled conjugation of two different molecular entities, making it a versatile tool in the construction of complex therapeutic agents.[1][2] The hydrophilic and flexible nature of the PEG8 spacer is not merely a passive connector but an active contributor to the overall performance of the final conjugate, influencing its solubility, stability, pharmacokinetics, and biological activity.[3][4]

Core Functions and Advantages of the PEG8 Spacer

The integration of a PEG8 spacer into bifunctional linkers like this compound offers a multitude of advantages that address common challenges in drug development.[1][]

Enhanced Hydrophilicity and Solubility

A primary function of the PEG8 spacer is to enhance the aqueous solubility of the conjugated molecule.[2] Many potent therapeutic agents, such as cytotoxic payloads in ADCs and small molecule inhibitors in PROTACs, are highly hydrophobic. This poor solubility can lead to aggregation, precipitation, and difficulties in formulation and administration.[6][7][] The hydrophilic nature of the PEG chain, with its repeating ethylene glycol units, forms a hydration shell that can significantly improve the overall solubility of the conjugate in aqueous environments.[9]

A case study demonstrated that replacing a non-PEG linker with a monodisperse Maleimide-PEG8-COOH linker in an antibody-drug conjugate resulted in a 10-fold increase in solubility and a 6-fold reduction in aggregation after seven days in serum. This highlights the critical role of the PEG8 spacer in creating stable and manufacturable biotherapeutics.[6]

Improved Pharmacokinetics and Bioavailability

The PEG8 spacer contributes to an increased hydrodynamic radius of the conjugated molecule, which in turn can lead to reduced renal clearance and a prolonged plasma half-life.[10] This extended circulation time can enhance the therapeutic window by allowing for greater accumulation of the drug at the target site.[10] While longer PEG chains generally have a more pronounced effect on half-life, the PEG8 spacer offers a balance between improved pharmacokinetics and maintaining the biological activity of the conjugated molecule, which can sometimes be compromised by the steric hindrance of very long PEG chains.[11][12]

Reduced Immunogenicity

PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins and other biologics.[10] The flexible PEG8 chain can create a "stealth" effect, masking potential antigenic epitopes on the surface of the conjugated molecule from the immune system.[13][14] This can lead to a reduced risk of an immune response, which is a significant concern for protein-based therapeutics.

Controlled Spacing and Flexibility

The PEG8 spacer provides a defined and flexible linkage between two conjugated molecules. This is particularly crucial in the design of PROTACs, where the linker must orient the target protein and the E3 ligase in a manner that facilitates the formation of a stable and productive ternary complex for ubiquitination and subsequent degradation.[4][15][16] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced efficacy.[17][18] The PEG8 linker often serves as an excellent starting point for linker optimization in PROTAC development.[15]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the linker itself is essential for its effective application.

PropertyValueReference
Molecular Formula C24H47NO12[19][20]
Molecular Weight 541.64 g/mol [20]
Appearance Pale Yellow or Colorless Viscous Liquid[2]
Purity ≥95%[19][21]
LogP -1.58[19]
Boiling Point 627.6 ± 55.0 °C at 760 mmHg[19]
Density 1.1 ± 0.1 g/cm3 [19]

Experimental Protocols

The utility of this compound lies in the sequential reactivity of its two terminal functional groups. The following are detailed methodologies for the key chemical transformations.

Activation of the Carboxylic Acid Terminus (NHS Ester Formation)

To facilitate the reaction with a primary amine, the carboxylic acid group is often activated as an N-hydroxysuccinimide (NHS) ester.[22][23]

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS (1.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • The resulting solution containing the Boc-NH-PEG8-CH2CH2CO-NHS ester can often be used directly in the next step or purified by column chromatography if necessary.

Amide Bond Formation with a Primary Amine

The activated NHS ester of the PEG8 linker readily reacts with primary amines to form a stable amide bond.[3][24]

Materials:

  • Boc-NH-PEG8-CH2CH2CO-NHS ester solution (from the previous step)

  • Amine-containing molecule (e.g., a protein, peptide, or small molecule)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5, or an organic solvent with a non-nucleophilic base like Diisopropylethylamine (DIPEA))

  • Quenching solution (e.g., Tris or glycine solution)

Procedure:

  • Dissolve the amine-containing molecule in the appropriate reaction buffer.

  • Slowly add the solution of Boc-NH-PEG8-CH2CH2CO-NHS ester (typically 1.1-1.5 eq) to the solution of the amine-containing molecule with gentle stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4 °C overnight. The optimal reaction time and temperature will depend on the specific substrates.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins).

  • Once the reaction is complete, quench any unreacted NHS ester by adding an excess of a small molecule amine like Tris or glycine.

  • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Boc-Protected Amine

The Boc protecting group is stable under the conditions of amide coupling but can be readily removed under acidic conditions to reveal the terminal amine.[25][26][27]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (optional, e.g., triisopropylsilane (TIS))

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to carbocation formation, scavengers like TIS can be added.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To neutralize the resulting amine salt, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine-PEG conjugate.

Applications in Drug Development

The unique properties of the PEG8 spacer in this compound make it a valuable tool in several areas of drug development.

PROTACs

In PROTAC design, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. The PEG8 linker provides the necessary flexibility and hydrophilicity to facilitate this interaction, often serving as a starting point for linker optimization to achieve potent and selective protein degradation.[1][15][17]

Antibody-Drug Conjugates (ADCs)

The PEG8 spacer can be used to connect a cytotoxic payload to an antibody. Its ability to improve the solubility and reduce the aggregation of hydrophobic payloads is a significant advantage in ADC development.[6][7] Furthermore, the "stealth" properties of the PEG linker can help to reduce the immunogenicity of the ADC.[10]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships involving this compound.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_deprotection Deprotection cluster_final_coupling Final Conjugation Boc_PEG_COOH This compound Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_PEG_COOH->Amide_Coupling POI_Ligand POI Ligand (with amine) POI_Ligand->Amide_Coupling Intermediate_1 Boc-NH-PEG8-Linker-POI Amide_Coupling->Intermediate_1 Boc_Deprotection Boc Deprotection (TFA/DCM) Intermediate_1->Boc_Deprotection Intermediate_2 H2N-PEG8-Linker-POI Boc_Deprotection->Intermediate_2 Final_Amide_Coupling Amide Coupling Intermediate_2->Final_Amide_Coupling E3_Ligand E3 Ligase Ligand (with activated acid) E3_Ligand->Final_Amide_Coupling Final_PROTAC Final PROTAC Final_Amide_Coupling->Final_PROTAC

PROTAC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_drug_prep Linker-Drug Conjugation cluster_deprotection_activation Deprotection & Activation cluster_antibody_conjugation Antibody Conjugation Boc_PEG_COOH This compound Amide_Coupling1 Amide Coupling Boc_PEG_COOH->Amide_Coupling1 Drug Cytotoxic Drug (with amine) Drug->Amide_Coupling1 Boc_PEG_Drug Boc-NH-PEG8-Drug Amide_Coupling1->Boc_PEG_Drug Boc_Deprotection Boc Deprotection Boc_PEG_Drug->Boc_Deprotection Amine_PEG_Drug H2N-PEG8-Drug Boc_Deprotection->Amine_PEG_Drug Activation Amine Activation (e.g., to Maleimide) Amine_PEG_Drug->Activation Activated_Linker_Drug Activated-PEG8-Drug Activation->Activated_Linker_Drug Thiol_Maleimide_Coupling Thiol-Maleimide Coupling Activated_Linker_Drug->Thiol_Maleimide_Coupling Antibody Antibody (mAb) (reduced thiols) Antibody->Thiol_Maleimide_Coupling Final_ADC Antibody-Drug Conjugate (ADC) Thiol_Maleimide_Coupling->Final_ADC

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Ternary_Complex_Formation cluster_PROTAC PROTAC Action POI Target Protein (POI) Ternary_Complex Ternary Complex POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC (with PEG8 linker) PROTAC->Ternary_Complex mediates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

PROTAC-Mediated Protein Degradation

Conclusion

The this compound linker is a powerful and versatile tool in the arsenal of drug development professionals. The integral PEG8 spacer is far more than a simple connector; it actively contributes to the desirable properties of the final therapeutic conjugate. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spacing and flexibility, the PEG8 spacer addresses many of the challenges associated with the development of complex biotherapeutics like ADCs and PROTACs. A thorough understanding of its properties and the associated chemical methodologies is paramount for its successful implementation in the design and synthesis of next-generation targeted therapies.

References

In-Depth Technical Guide: Boc-NH-PEG8-CH2CH2COOH in Proteolysis Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG8-CH2CH2COOH, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, application in PROTAC synthesis, relevant experimental protocols, and the underlying biological pathways.

Core Compound Properties

This compound is a versatile linker molecule widely utilized in the synthesis of PROTACs. Its structure incorporates a Boc-protected amine, a flexible eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of features allows for the sequential and controlled conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

PropertyValueReference
CAS Number 1334169-93-5[1]
Molecular Formula C24H47NO12
Molecular Weight 541.6 g/mol
Appearance Viscous Liquid[2]
Storage Conditions Short term (days to weeks) at 0–4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.[2]

Role in PROTAC Design and Function

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[4]

The this compound linker plays a crucial role in the efficacy of a PROTAC by:

  • Providing a flexible bridge: The eight-unit PEG chain offers significant flexibility, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity is essential for the efficient transfer of ubiquitin from the E3 ligase to the target protein.[4]

  • Enhancing Solubility: The hydrophilic nature of the PEG spacer improves the aqueous solubility of the PROTAC molecule, which can enhance its cell permeability and overall pharmacokinetic properties.

  • Enabling Modular Synthesis: The orthogonal reactive groups—a Boc-protected amine and a carboxylic acid—allow for a controlled, stepwise synthesis of the PROTAC. The carboxylic acid can be coupled to an amine-containing ligand, and following Boc deprotection, the newly exposed amine can be conjugated to a second, carboxyl-containing ligand.[2]

Experimental Protocols

The synthesis and evaluation of PROTACs utilizing the this compound linker involve a series of well-established chemical and biological procedures.

General Synthesis of a PROTAC using this compound

The subsequent use of the linker in PROTAC synthesis follows a two-step conjugation process:

Step 1: Amide Coupling of the First Ligand

This protocol describes the coupling of a ligand containing a primary or secondary amine to the carboxylic acid terminus of the linker.

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA; 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-containing ligand (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and purify the product by flash column chromatography.

Step 2: Boc Deprotection and Amide Coupling of the Second Ligand

  • Boc Deprotection: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours until the deprotection is complete, as monitored by TLC or LC-MS. Remove the solvent and excess TFA under reduced pressure.

  • Amide Coupling: The resulting amine can then be coupled to the carboxylic acid of the second ligand using the amide coupling protocol described in Step 1.

Diagram of the general PROTAC synthesis workflow:

G cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker Boc-NH-PEG8-COOH Intermediate Boc-Linker-Ligand 1 Linker->Intermediate Amide Coupling (HATU, DIPEA) Ligand1 Ligand 1 (Amine-functionalized) Ligand1->Intermediate Ligand2 Ligand 2 (Carboxyl-functionalized) PROTAC Final PROTAC (Ligand 2-Linker-Ligand 1) Ligand2->PROTAC Intermediate->PROTAC 1. Boc Deprotection (TFA) 2. Amide Coupling Treatment PROTAC Treatment PROTAC->Treatment Test in Cellular Assays Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Quantification of Protein Degradation Western_Blot->Quantification

Caption: General workflow for PROTAC synthesis and evaluation.

Western Blot Analysis of Target Protein Degradation

A key experiment to evaluate the efficacy of a synthesized PROTAC is to measure its ability to degrade the target protein in a cellular context. Western blotting is a standard technique for this purpose.[3][5]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line overexpressing the target protein) and allow the cells to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified period (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[3][5]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or α-tubulin) should also be used as a loading control. Following washes, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[3][5]

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.[5]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4] A well-studied example is the degradation of the epigenetic reader protein BRD4, a target in various cancers.[3]

Diagram of the PROTAC-mediated degradation of BRD4:

G cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_downstream Downstream Effects PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Transcriptional Activation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Degradation->cMyc_Gene Inhibition of Transcription Cell_Cycle Cell Cycle Arrest & Apoptosis Degradation->Cell_Cycle Induction cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation cMyc_Protein->Cell_Cycle Promotion of Cell Proliferation

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

As illustrated, the PROTAC facilitates the formation of a ternary complex between BRD4 and an E3 ligase like Cereblon. This proximity allows the E3 ligase to attach multiple ubiquitin molecules to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

These values are determined by performing a dose-response experiment and analyzing the results using non-linear regression.[6]

The following table presents representative data for various BRD4-targeting PROTACs that utilize PEG linkers of varying lengths. This illustrates the typical range of potencies that can be achieved.

PROTAC ExampleE3 Ligase LigandTarget LigandLinkerDC50DmaxCell LineReference
PROTAC 1PomalidomideOTX015PEG< 1 nM>90%Burkitt's Lymphoma cells[7]
dBET6Not SpecifiedJQ1 analogPEGNot Specified>95% (at 1 µM)HepG2[8]
Compound 29PomalidomideJQ1PEG~100-1000 nM~80%MDA-MB-231[9]
PLX-3618DCAF11 LigandNot SpecifiedNot Specified5.9 nM>90%MV-4-11

Note: The specific DC50 and Dmax values are highly dependent on the specific ligands, linker length and composition, and the cell line being tested.

Conclusion

This compound is a valuable and versatile tool for the construction of PROTACs. Its bifunctional nature and hydrophilic PEG spacer facilitate the modular synthesis of potent and cell-permeable protein degraders. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel PROTACs for a wide range of therapeutic targets. The continued exploration of linkers like this compound will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

An In-Depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs) and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule is comprised of three fundamental components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7]

The mechanism of action is catalytic: the PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface.[10] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another degradation cycle.[1][3] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

While the warhead and anchor ligands provide specificity for the POI and E3 ligase, respectively, the linker is far from a passive spacer.[2][5] It plays a critical and multifaceted role in determining a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. The linker's length, chemical composition, rigidity, and attachment points are all critical design parameters that profoundly influence the formation and stability of the ternary complex, cellular permeability, and ultimately, the degradation efficiency of the molecule.[4][11]

Core Components of a PROTAC Molecule

A PROTAC's architecture is a careful orchestration of its three key components, each with a distinct function.

  • Warhead (POI-binding Ligand): This component is responsible for selectively binding to the target protein intended for degradation. The design of the warhead often leverages known small-molecule inhibitors of the POI.[8] However, high binding affinity is not always a prerequisite for effective degradation, as even ligands with weak affinity can be stabilized upon the formation of a productive ternary complex.[8]

  • Anchor (E3 Ligase Ligand): The anchor recruits a specific E3 ubiquitin ligase, the enzyme responsible for tagging the POI with ubiquitin. While over 600 E3 ligases are encoded in the human genome, only a handful are commonly recruited for PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[12][13] The most frequently utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[12][14]

  • Linker: The linker is the chemical bridge that connects the warhead and the anchor. Its design is a critical determinant of a PROTAC's success. The linker must be of an optimal length and possess appropriate chemical properties to facilitate the formation of a stable and productive ternary complex, where the POI and E3 ligase are correctly oriented for efficient ubiquitination.[1][11]

The PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by co-opting the cell's natural ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathways and workflows involved.

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds via Warhead E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds via Anchor TC POI-PROTAC-E3 Ligase Ternary Complex Warhead Warhead (POI Ligand) Linker Linker Anchor Anchor (E3 Ligase Ligand) Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Ub Ubiquitin Ub->TC POI_Ub Poly-ubiquitinated POI TC->POI_Ub Ubiquitination PROTAC_recycled PROTAC TC->PROTAC_recycled Release & Recycle POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 E3 E3 Ubiquitin Ligase Ub->E3 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Complex Formation Substrate_Ub Polyubiquitinated Substrate E3->Substrate_Ub Ub Transfer to Substrate Substrate Substrate Protein (Target) Substrate->E3 Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degradation Ub_recycled Ub Proteasome->Ub_recycled Ubiquitin Recycling Substrate_Ub->Proteasome Recognition

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

Classification and Composition of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's properties and performance.

Flexible Linkers

Flexible linkers are the most common type used in PROTAC design, primarily due to their synthetic accessibility and the conformational freedom they provide for ternary complex formation.[1][2]

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design. They offer a high degree of flexibility, allowing the warhead and anchor to orient themselves favorably for ternary complex formation.[1][2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are widely used to improve the solubility and overall physicochemical properties of PROTACs.[2][10][15] The hydrophilicity of PEG linkers can mitigate the often lipophilic nature of the PROTAC molecule, enhancing cell permeability.[15] Approximately 54% of reported PROTACs utilize PEG linkers.[10]

Rigid Linkers

Rigid linkers are employed to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially improving selectivity.[1][2]

  • Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation and improve solubility and metabolic stability.[2]

  • Aromatic Systems: Phenyl rings and other aromatic structures introduce planarity and rigidity into the linker.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1][7] Triazole-containing linkers are metabolically stable and widely used in PROTAC development.[2]

"Smart" or Functional Linkers

Recent advancements have led to the development of linkers with integrated functionalities.

  • Photoswitchable Linkers: These linkers, often containing azobenzene units, can switch between cis and trans isomers upon exposure to specific wavelengths of light. This allows for spatiotemporal control over PROTAC activity.[2]

  • "Clickable" Linkers: Linkers featuring bioorthogonal reactive handles, such as alkynes or azides, facilitate the rapid and efficient synthesis of PROTAC libraries through click chemistry.[6][7] This modular approach accelerates the optimization of linker length, composition, and attachment points.[5]

Quantitative Data on Linker Optimization

The optimization of linker length and composition is a critical step in PROTAC development, as it directly impacts degradation efficiency. The following tables summarize quantitative data from various studies, illustrating the relationship between linker characteristics and the key degradation parameters: DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation Data synthesized from studies on ERα-targeting PROTACs.

PROTAC CompoundLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC AAlkyl Chain9>1000<20
PROTAC BAlkyl Chain12~500~60
PROTAC C Alkyl Chain 16 ~100 >90
PROTAC DAlkyl Chain19~600~75
PROTAC EAlkyl Chain21>1000<40

As the data indicates, a clear optimal linker length of 16 atoms emerges for ERα degradation with this particular PROTAC series.[14][16]

Table 2: Impact of Linker Composition on BRD4 Degradation Data synthesized from studies on BET-targeting PROTACs.

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC FAlkyl Chain~152585
PROTAC GPEG (3 units)~1515060
PROTAC H Rigid (Piperazine) ~15 10 >95
PROTAC IFlexible (Alkyl-Ether)~184090

This comparative data suggests that for this BRD4 degrader series, a rigid piperazine-containing linker provided superior potency compared to flexible alkyl or PEG linkers of similar length.

Table 3: Impact of Linker Length on SOS1 Degradation Data from a study on KRAS-driven cancer models.[17]

PROTAC CompoundLinker CompositionLinker Length (methylene units)DC₅₀ (µM)Dₘₐₓ (%)
8aMethylene3>20<10
8bMethylene4~18~80
8c (ZZ151) Methylene 5 15.7 100
8dMethylene6~17~90
8eMethylene7>20<50

This study highlights a distinct optimal linker length of five methylene units for potent SOS1 degradation.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs.

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol describes a modular approach for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Materials:

  • E3 ligase ligand functionalized with an azide or alkyne

  • POI-binding ligand (warhead) functionalized with a complementary alkyne or azide

  • PEG or alkyl linker with terminal azide and alkyne groups (if not pre-installed on ligands)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMF, t-BuOH/H₂O)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • First Coupling Reaction (if necessary): If the ligands are not pre-functionalized, dissolve the E3 ligase ligand and a bifunctional linker (e.g., HOOC-PEGn-N₃) in an appropriate solvent like DMF. Add coupling reagents such as HATU and DIPEA. Stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Click Chemistry Reaction: Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

  • Add a catalytic amount of copper(II) sulfate and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction and purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blot Protocol for Measuring PROTAC-Induced Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[6][12]

Materials:

  • Cultured cells expressing the POI

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]

Protocol for In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the POI in a cell-free system.[1][18]

Materials:

  • Recombinant POI

  • Recombinant E1, E2, and E3 ligase enzymes

  • Biotinylated ubiquitin

  • PROTAC compound

  • ATP

  • Assay buffer

  • Streptavidin-coated plates or beads

  • Antibody against the POI

  • Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the recombinant POI, E1, E2, E3 ligase, biotinylated ubiquitin, and ATP in the assay buffer.

  • PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-ubiquitinated POI. Wash away unbound components.

  • Add the primary antibody against the POI, followed by a wash step and the addition of a labeled secondary antibody.

  • Add the detection substrate and measure the signal (e.g., absorbance, fluorescence, or luminescence). An increase in signal corresponds to an increase in POI ubiquitination.

Experimental and Logical Workflows

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_Design 1. Design & Synthesis cluster_Evaluation 2. In Vitro & Cellular Evaluation cluster_Optimization 3. Optimization Cycle cluster_Validation 4. Lead Validation Select_Target Select POI & E3 Ligase Select_Ligands Identify/Design Warhead & Anchor Ligands Select_Target->Select_Ligands Design_Linkers Design Linker Library (Vary Length & Composition) Select_Ligands->Design_Linkers Synthesize_PROTACs Synthesize PROTAC Library Design_Linkers->Synthesize_PROTACs Ternary_Complex_Assay Biophysical Assays (SPR, ITC, FRET) for Ternary Complex Formation Synthesize_PROTACs->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Determine_DC50_Dmax Determine DC50 & Dmax Degradation_Assay->Determine_DC50_Dmax Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Analyze_SAR Analyze Structure-Activity Relationship (SAR) Determine_DC50_Dmax->Analyze_SAR Potent_Degrader Potent Degrader Identified? Analyze_SAR->Potent_Degrader Potent_Degrader->Design_Linkers No - Redesign Linker Selectivity_Profiling Selectivity Profiling (Proteomics) Potent_Degrader->Selectivity_Profiling Yes PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Selectivity_Profiling->PK_PD_Studies In_Vivo_Efficacy In Vivo Efficacy Studies PK_PD_Studies->In_Vivo_Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule, playing a decisive role in its biological activity. A deep understanding of how linker length, composition, and geometry influence ternary complex formation and stability is paramount for the rational design of effective protein degraders. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies, computational modeling, and the use of modular synthetic platforms. As our comprehension of the intricate interplay between the PROTAC, the target protein, and the E3 ligase continues to grow, so too will our ability to engineer next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential.

References

A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, offering a versatile means to enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small-molecule drugs. The process of covalently attaching PEG chains, known as PEGylation, can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the fundamental principles of using PEG linkers in bioconjugation, covering their core properties, chemical strategies for attachment, and the quantitative impact of their structural variations. Detailed experimental protocols for key conjugation chemistries are provided, alongside illustrative diagrams to clarify complex workflows and molecular interactions.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units (-CH2-CH2-O-).[1][2] When conjugated to a therapeutic agent, PEG linkers serve as flexible spacers that can impart a range of beneficial properties.[1] The primary goals of PEGylation are to enhance drug solubility, stability, and circulation half-life while reducing immunogenicity.

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the water solubility of hydrophobic molecules, making them more amenable to formulation and intravenous administration.[2][3]

  • Increased Stability: PEG chains create a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[4][5]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[6][7]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[2][4]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations, potentially allowing for less frequent dosing.[6]

Structural Classification of PEG Linkers

The versatility of PEG linkers stems from the ability to precisely control their structure to suit specific applications.

  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends. They are predictable in their behavior and offer minimal steric hindrance.[4]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides superior shielding effects, which can further enhance stability and circulation time.[4]

  • Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a single, defined molecular weight, ensuring homogeneity in the final conjugate. Polydisperse PEGs, in contrast, are a mixture of molecules with a range of molecular weights. The use of monodisperse PEG linkers is crucial for applications requiring high precision and reproducibility, such as in the development of antibody-drug conjugates (ADCs).

  • Cleavable PEG Linkers: These linkers contain a labile bond that can be broken under specific physiological conditions (e.g., in the low pH of a tumor microenvironment or in the presence of specific enzymes). This allows for the controlled release of the active molecule at the target site.[]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions that target specific functional groups. The choice of conjugation chemistry is critical and depends on the available reactive sites on the target molecule and the desired stability of the linkage.

Targeting Amine Groups (Lysine Residues, N-terminus)

The most common targets for PEGylation are the primary amines found in the side chain of lysine residues and at the N-terminus of proteins.[6]

  • NHS Ester Chemistry: N-hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amines, forming stable amide bonds.[2] This is a widely used and robust method for PEGylating proteins.

Targeting Thiol Groups (Cysteine Residues)

The sulfhydryl group of cysteine residues provides a more specific site for PEGylation due to its lower abundance compared to lysine.[6]

  • Maleimide Chemistry: Maleimide groups react specifically with thiols to form stable thioether bonds.[1] This reaction is efficient at neutral pH.

Bioorthogonal Chemistries

"Click chemistry" refers to a class of reactions that are highly specific, efficient, and biocompatible. These reactions are ideal for bioconjugation as they proceed with high yield under mild, aqueous conditions without interfering with biological processes.[9]

  • Azide-Alkyne Cycloaddition: This is the most prominent example of click chemistry, where an azide reacts with an alkyne to form a stable triazole linkage. This reaction is often catalyzed by copper(I).[9]

Quantitative Effects of PEG Linker Properties

The physicochemical properties of a PEGylated bioconjugate can be finely tuned by modulating the length and structure of the PEG linker.

Impact of PEG Chain Length on Hydrodynamic Radius

The hydrodynamic radius of a molecule is a key determinant of its in vivo fate. Increasing the length of the PEG chain significantly increases the hydrodynamic radius of the conjugate, which in turn reduces its renal clearance.

PEG Molecular Weight (kDa)Native HSA Hydrodynamic Radius (Rh)PEG-HSA Hydrodynamic Radius (Rh)Fold Increase in Rh
51.001.201.20
101.001.481.48
20 (linear)1.001.751.75
20 (branched)1.001.831.83
Data synthesized from a study on PEGylated Human Serum Albumin (HSA).[10]
Influence of PEG Chain Length on Pharmacokinetics

Longer PEG chains generally lead to a more pronounced effect on the pharmacokinetic profile of a drug, resulting in a longer circulation half-life and increased systemic exposure.

PEG Molecular Weight (Da)Elimination Half-Life (t1/2β)Area Under the Curve (AUC)Clearance (CL)
750IncreasedIncreasedDecreased
2000Further IncreasedFurther IncreasedFurther Decreased
5000Maximally IncreasedMaximally IncreasedMaximally Decreased
Qualitative trends observed in a study on methotrexate-loaded chitosan nanoparticles.[11]
Effect of PEG Linker Length on ADC Efficacy

In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG linker can influence both in vitro cytotoxicity and in vivo efficacy. While longer linkers can improve pharmacokinetics, they may also introduce steric hindrance that can impact the drug's activity.

PEG Linker LengthIn Vitro CytotoxicityPlasma Half-LifeIn Vivo Efficacy
ShortHigherShorterVariable
LongLowerLongerOften Improved
General trends compiled from various preclinical ADC studies.[12]

Experimental Protocols

The following are detailed methodologies for three of the most common PEGylation reactions.

Protocol for Amine PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an activated PEG-NHS ester to a protein such as Bovine Serum Albumin (BSA).

Materials:

  • Activated PEG-NHS ester

  • Bovine Serum Albumin (BSA)

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)[2]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.[2]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5]

  • Conjugation Reaction:

    • Add a 5- to 50-fold molar excess of the dissolved PEG-NHS ester to the BSA solution with gentle stirring. The optimal ratio should be determined empirically.[6]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[13]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis.[2]

  • Analysis: Analyze the purified PEGylated protein by SDS-PAGE to confirm conjugation and assess the degree of PEGylation. A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein.[2]

Protocol for Thiol PEGylation using Maleimide Chemistry

This protocol details the conjugation of a PEG-Maleimide to a thiol-containing molecule.

Materials:

  • PEG-Maleimide

  • Thiol-containing protein or peptide

  • Conjugation buffer: 0.1 M PBS, pH 7.0, containing 10 mM EDTA

  • Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)

  • Reaction tubes

Procedure:

  • Preparation of Thiol-Containing Molecule: Dissolve the protein or peptide in degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the conjugation buffer immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule solution.[1]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere (nitrogen or argon) to prevent re-oxidation of the thiols.[1]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.

  • Analysis: Characterize the conjugate using techniques such as mass spectrometry to confirm the addition of the PEG linker.

Protocol for Azide-Alkyne Click Chemistry PEGylation

This protocol outlines the copper-catalyzed cycloaddition of a PEG-azide to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • PEG-azide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS)

  • Degassing equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of the PEG-azide in the reaction buffer or a compatible organic solvent like DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule and the PEG-azide (typically a 1.5- to 5-fold molar excess of azide).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

    • Incubate the reaction at room temperature for 1-4 hours.[9]

  • Purification: Purify the PEGylated conjugate using a method appropriate for the biomolecule, such as SEC, affinity chromatography, or dialysis, to remove the copper catalyst and other reagents.

  • Analysis: Confirm the successful conjugation using analytical techniques like mass spectrometry or HPLC.

Visualizing PEGylation Workflows and Principles

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

PEGylation_Chemistry cluster_amine Amine-Reactive PEGylation cluster_thiol Thiol-Reactive PEGylation cluster_click Click Chemistry PEGylation Protein_Amine Protein (-NH2) PEGylated_Protein_Amide PEGylated Protein (Amide Bond) Protein_Amine->PEGylated_Protein_Amide Stable Amide Bond Formation PEG_NHS PEG-NHS Ester PEG_NHS->PEGylated_Protein_Amide Protein_Thiol Protein (-SH) PEGylated_Protein_Thioether PEGylated Protein (Thioether Bond) Protein_Thiol->PEGylated_Protein_Thioether Stable Thioether Bond PEG_Maleimide PEG-Maleimide PEG_Maleimide->PEGylated_Protein_Thioether Protein_Alkyne Protein (-C≡CH) PEGylated_Protein_Triazole PEGylated Protein (Triazole Linkage) Protein_Alkyne->PEGylated_Protein_Triazole Triazole Formation (Cu(I) Catalyst) PEG_Azide PEG-Azide PEG_Azide->PEGylated_Protein_Triazole

Caption: Common PEGylation chemistries targeting different functional groups.

ADC_Structure Antibody {Antibody|Targets specific cell surface antigen} PEG_Linker PEG Linker Enhances solubility and stability Antibody->PEG_Linker Conjugation Drug {Cytotoxic Drug|Kills target cell} PEG_Linker->Drug Attachment

Caption: Structure of a PEGylated Antibody-Drug Conjugate (ADC).

PEGylation_Workflow start Start: Unmodified Biomolecule conjugation Bioconjugation Reaction start->conjugation activate_peg Activate PEG Linker (e.g., NHS ester, Maleimide) activate_peg->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification analysis Analysis (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Purified PEGylated Conjugate analysis->end

Caption: General experimental workflow for bioconjugation with PEG linkers.

Conclusion

PEG linkers have become an integral part of modern biopharmaceutical development, offering a powerful and versatile platform for optimizing the therapeutic potential of a wide range of molecules. A thorough understanding of the fundamental principles of PEGylation, including the interplay between PEG structure, conjugation chemistry, and the resulting physicochemical and pharmacokinetic properties, is essential for the rational design of effective and safe bioconjugates. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of PEG linker technology. As the field continues to evolve, the development of novel PEG architectures and more precise conjugation strategies will undoubtedly lead to the creation of next-generation therapeutics with enhanced efficacy and improved patient outcomes.

References

An In-Depth Technical Guide to Boc-NH-PEG8-CH2CH2COOH: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional linker increasingly utilized in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Features and Physicochemical Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid and a Boc-protected amine group, separated by an eight-unit PEG spacer.[1][2] This specific structure imparts a unique combination of properties that are highly advantageous in bioconjugation and drug delivery applications.

The key features include:

  • Heterobifunctionality : The orthogonal reactivity of the carboxylic acid and the protected amine allows for sequential and controlled conjugation of two different molecules. The carboxylic acid can be readily coupled with primary amines using standard carbodiimide chemistry, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent reactions.[2]

  • Hydrophilicity : The eight-unit PEG chain significantly enhances the aqueous solubility of the linker and any resulting conjugate.[2] This is particularly beneficial when working with hydrophobic drug payloads, helping to prevent aggregation and improve the pharmacokinetic profile of the final bioconjugate.

  • Defined Spacer Length : As a monodisperse compound, this compound provides a precise and consistent spacer length. This is crucial for optimizing the steric hindrance between the conjugated molecules and ensuring reproducible biological activity.

  • Biocompatibility : PEG is a well-established biocompatible polymer that can reduce the immunogenicity of conjugated molecules and prolong their circulation half-life.

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1334169-93-5[3]
Molecular Formula C24H47NO12[3]
Molecular Weight 541.6 g/mol [3]
Appearance Pale yellow or colorless viscous liquid[2]
Purity Typically ≥95%[3]
Solubility Soluble in water, DMSO, DMF, and DCM[3]

Key Advantages in Drug Development

The unique features of this compound translate into several key advantages for researchers and drug developers:

  • Enhanced Solubility and Reduced Aggregation : The hydrophilic PEG8 spacer can significantly improve the solubility of hydrophobic drug molecules, mitigating the risk of aggregation which can be a major challenge in the manufacturing and formulation of bioconjugates.

  • Improved Pharmacokinetics : PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life. Studies have shown that ADCs with PEG8 linkers exhibit favorable pharmacokinetic profiles.

  • Optimized Biological Activity : The defined length of the PEG8 spacer allows for precise control over the distance between the targeting moiety (e.g., an antibody) and the therapeutic payload. This can be critical for efficient cellular internalization and payload release.

  • Versatility in Bioconjugation : The orthogonal reactive groups enable a modular approach to the synthesis of complex bioconjugates like ADCs and PROTACs.

Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving this compound. These protocols are based on standard laboratory procedures for similar compounds and should be optimized for specific applications.

Amide Coupling of the Carboxylic Acid Group

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (e.g., a small molecule drug, a peptide).

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Stir plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The desired product can be purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Boc Deprotection of the Amine Group

This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, the solvent and excess TFA can be removed under reduced pressure using a rotary evaporator.

  • The resulting residue, which is the TFA salt of the deprotected amine, can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Applications in Drug Development

This compound is a valuable tool in the construction of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The use of a hydrophilic and flexible linker like this compound can improve the drug-to-antibody ratio (DAR) and the overall stability and efficacy of the ADC.

Workflow for ADC Synthesis using this compound:

ADC_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Analysis linker Boc-NH-PEG8-COOH activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker EDC/NHS payload Amine-containing Payload linker_payload Boc-NH-PEG8-Payload payload->linker_payload Amide Coupling activated_linker->linker_payload deprotected_linker_payload H2N-PEG8-Payload linker_payload->deprotected_linker_payload TFA/DCM adc Antibody-PEG8-Payload (ADC) deprotected_linker_payload->adc antibody Antibody with reactive group antibody->adc Conjugation purified_adc Purified ADC adc->purified_adc e.g., SEC analysis Characterization (DAR, Purity) purified_adc->analysis ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage/ Antibody Degradation target Intracellular Target (e.g., DNA, Tubulin) payload->target Binding apoptosis Apoptosis target->apoptosis Cell Death PROTAC_Workflow cluster_linker_prep1 Step 1: Linker-Ligand 1 Conjugation cluster_linker_prep2 Step 2: Deprotection cluster_conjugation Step 3: Linker-Ligand 2 Conjugation linker Boc-NH-PEG8-COOH linker_ligand1 Boc-NH-PEG8-Ligand 1 linker->linker_ligand1 ligand1 Amine-containing E3 Ligase Ligand ligand1->linker_ligand1 Amide Coupling deprotected_linker_ligand1 H2N-PEG8-Ligand 1 linker_ligand1->deprotected_linker_ligand1 TFA/DCM protac PROTAC deprotected_linker_ligand1->protac ligand2 Carboxylic acid-containing Target Protein Ligand ligand2->protac Amide Coupling PROTAC_Pathway cluster_cellular_machinery Cellular Machinery protac PROTAC ternary_complex POI-PROTAC-E3 Ternary Complex protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3 E3 Ubiquitin Ligase e3->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG8-CH2CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker is a critical component, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2] Among the various linker types, those based on polyethylene glycol (PEG) have become prominent due to their ability to enhance solubility and optimize the formation of the ternary complex between the POI and the E3 ligase.[2][3]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG8-CH2CH2COOH, a versatile PEG-based linker, in the synthesis of PROTACs.[4][5] This linker features a Boc-protected amine on one end and a carboxylic acid on the other, allowing for sequential and controlled conjugation to the POI and E3 ligase ligands.[3]

Chemical and Physical Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in PROTAC synthesis.

PropertyValueReference
CAS Number 1334169-93-5[4]
Molecular Formula C24H47NO12[6]
Molecular Weight 541.64 g/mol [6]
Appearance Pale Yellow or Colorless Viscous Liquid[3]
Purity Typically >95%[4][6]
Storage Conditions Short term (days to weeks): 0–4 °C, dry and dark. Long term (months to years): -20 °C.[6]

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a two-step conjugation strategy. This approach allows for the controlled and sequential addition of the E3 ligase ligand and the POI ligand. The general workflow involves an initial amide coupling reaction, followed by deprotection of the Boc group, and a subsequent, second amide coupling.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - POI Ligand (with amine) - E3 Ligase Ligand (with amine) step1 Step 1: Amide Coupling (Carboxylic Acid End of Linker + POI Ligand) start->step1 intermediate1 Boc-Protected PROTAC Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (Removal of Boc Group) intermediate1->step2 intermediate2 Amine-Functionalized PROTAC Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (Amine End of Linker + E3 Ligase Ligand) intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification (RP-HPLC) final_protac->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Amide Coupling of this compound to a POI Ligand

This protocol describes the coupling of the carboxylic acid terminus of the linker to an amine-functionalized POI ligand using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-functionalized POI Ligand

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen gas

  • Reaction vessel and magnetic stirrer

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.[7]

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.[7]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the HATU solution dropwise to the reaction mixture.[7]

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-12 hours.[7]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected intermediate.[3]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate in a solution of 20-25% TFA in DCM.[8][9]

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[8][9]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[9]

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM several times.[9]

  • The resulting amine-functionalized intermediate is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to an E3 Ligase Ligand

This protocol describes the final coupling of the deprotected amine-linker-POI intermediate to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Amine-functionalized intermediate from Protocol 2

  • Carboxylic acid-functionalized E3 Ligase Ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Argon or Nitrogen gas

  • Reaction vessel and magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[9]

  • Add DIPEA (2.0 equivalents) and stir for 5 minutes.[9]

  • Add the amine-functionalized intermediate from Protocol 2 (1.0 equivalent) to the reaction mixture.[9]

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.[9]

  • Upon completion, work up the reaction as described in Protocol 1 (Step 8-9).

  • Purify the final PROTAC product using reverse-phase preparative HPLC (RP-HPLC). A gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid, is typically effective for purifying polar, PEG-containing molecules.[7]

Purification and Characterization

Purification: Due to the increased polarity imparted by the PEG linker, purification of the final PROTAC is best achieved using reverse-phase preparative HPLC (RP-HPLC).[7] Normal-phase silica gel chromatography can lead to poor recovery and smearing of the product.[7]

Characterization: The identity and purity of the synthesized PROTAC should be confirmed by a combination of analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.[3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.[3]

PROTAC Mechanism of Action

The ultimate goal of PROTAC synthesis is to create a molecule that can effectively induce the degradation of a target protein. The underlying signaling pathway involves hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->POI tags POI Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-induced protein degradation.

Illustrative Data

While specific yields and purity will vary depending on the ligands used, the following table provides an illustrative example of how the properties of a PROTAC can be affected by the PEG linker length. This highlights the importance of the linker in optimizing PROTAC performance.

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a controlled and sequential synthetic strategy, while the PEG component can impart favorable physicochemical properties to the final molecule. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the rational design and synthesis of novel PROTACs.

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG8-CH2CH2COOH and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-CH2CH2COOH is a versatile, heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal carboxylic acid for covalent attachment to primary amines and a Boc-protected amine, which can be deprotected for subsequent functionalization. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide detailed protocols for the efficient formation of stable amide bonds between this compound and various primary amines using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. Additionally, purification strategies and applications in modulating cellular signaling pathways are discussed.

Data Presentation: Amide Coupling Reaction Parameters

The efficiency of the amide bond formation is influenced by several factors including the nature of the primary amine, reaction time, and temperature. The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with representative primary amines.

Primary Amine SubstrateMolar Ratio (PEG:Amine:EDC:NHS)SolventReaction Time (hours)Temperature (°C)Expected Yield (%)
Benzylamine1 : 1.2 : 1.5 : 1.5DMF425> 90
Aniline1 : 1.2 : 1.5 : 1.5DMF62580-90
n-Butylamine1 : 1.2 : 1.5 : 1.5DCM325> 95
Aromatic Amine (Electron-deficient)1 : 1.5 : 2.0 : 2.0DMF/DIPEA124060-75

Note: Yields are estimates and can vary based on the specific substrate and purification method. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of this compound to a primary amine using EDC/NHS chemistry.

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for hydrochloride salts of amines or less reactive amines)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.5 equivalents) to the solution and stir at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.2 equivalents) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.5-2.0 equivalents) to neutralize.

  • Coupling Reaction: Slowly add the amine solution to the activated PEG linker solution.

  • Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous citric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general guideline for the purification of the Boc-NH-PEG8-amine conjugate.

Materials:

  • Crude reaction product

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be 10-90% B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

    • Flow Rate: 1 mL/min for an analytical column, and scaled up accordingly for a preparative column.

    • Detection: Monitor the elution profile at a wavelength where the aromatic amine or other chromophore absorbs (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Analysis and Recovery: Analyze the purity of the collected fractions by analytical HPLC or LC-MS. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Mandatory Visualizations

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A Boc-NH-PEG8-COOH C Activated NHS Ester A->C DMF, RT B EDC / NHS B->C E Boc-NH-PEG8-CO-NH-R C->E DMF, RT D Primary Amine (R-NH2) D->E F Crude Product E->F G RP-HPLC F->G H Pure Conjugate G->H

Caption: Workflow for Amide Bond Formation and Purification.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Targeted_Drug Targeted Drug-PEG Conjugate Targeted_Drug->RTK Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Applications in Modulating Signaling Pathways

The conjugation of therapeutic agents to this compound can be a crucial strategy in targeted drug delivery to modulate specific cellular signaling pathways implicated in diseases such as cancer. For instance, a small molecule inhibitor targeting a Receptor Tyrosine Kinase (RTK) can be conjugated to this PEG linker.

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] By delivering a targeted inhibitor via a PEG linker, it is possible to specifically block the activation of RTKs at the cell surface. This prevents the subsequent recruitment and activation of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3.[1] The reduction in PIP3 levels leads to decreased recruitment and activation of Akt, ultimately suppressing downstream signaling through mTORC1 and promoting apoptosis and inhibiting cell proliferation.[1] The PEG linker in such a conjugate can improve the solubility and circulation time of the inhibitor, enhancing its therapeutic index.

References

Application of Boc-NH-PEG8-CH2CH2COOH in Antibody-Drug Conjugate Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

The heterobifunctional linker, Boc-NH-PEG8-CH2CH2COOH, is a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This linker is designed with a discrete polyethylene glycol (PEG) chain of eight units, flanked by a Boc-protected amine and a terminal carboxylic acid. This architecture offers a strategic advantage in the precise construction of ADCs, contributing to enhanced therapeutic efficacy and improved safety profiles.

The primary role of the this compound linker is to covalently attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides specificity for tumor-associated antigens, guiding the cytotoxic agent to cancer cells while minimizing exposure to healthy tissues. The linker itself is not merely a spacer but a key determinant of the ADC's overall properties.

Key Advantages of the PEG8 Linker:

  • Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation. The hydrophilic PEG8 chain improves the solubility and stability of the ADC, preventing aggregation and enhancing its pharmacokinetic properties.[1]

  • Improved Pharmacokinetics: The PEG moiety can create a protective hydrophilic shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life. This extended half-life allows for greater accumulation of the ADC at the tumor site.[2]

  • Reduced Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and minimizing non-specific uptake, PEG linkers contribute to a wider therapeutic window.[3]

  • Defined Spacer Length: The monodisperse nature of the PEG8 linker provides a precise and uniform distance between the antibody and the payload. This is crucial for optimizing steric hindrance and ensuring efficient interaction of the antibody with its target antigen.

The this compound linker facilitates a two-step conjugation process. The terminal carboxylic acid is first activated and conjugated to the ε-amino groups of lysine residues on the antibody surface. Subsequently, the Boc protecting group is removed under mild acidic conditions to expose a primary amine, which is then available for conjugation with a suitably activated drug payload. This sequential approach allows for controlled and efficient synthesis of the final ADC.

II. Quantitative Data Summary

The inclusion and length of a PEG linker significantly impact the performance of an ADC. The following table summarizes representative data for ADCs constructed with PEG linkers of varying lengths, including the pertinent PEG8 linker. It is important to note that direct comparisons can be challenging as the data are derived from studies using different antibodies, payloads, and experimental models.

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Pharmacokinetics (PK)In Vivo EfficacyReference
Pendant PEG8 8IC50 in the nanomolar range in HER2+ cell linesBetter PK profile than PEG4Not specified[2]
PEG8 1Not specifiedNot specifiedNot specified[4]
PEG8 High DAREnhanced solubilityNot specifiedNot specified[1]
PEG8 Not specifiedNot specifiedSlower clearance rates compared to shorter PEGsImproved tolerability compared to shorter PEGs[3]
Pendant PEG12 8IC50 in the nanomolar range in HER2+ cell linesBetter PK profile than PEG4Not specified[2]
Linear PEG24 3-4 and 7-8Not specifiedSlower clearance for pendant vs. linear PEGNot specified[5]

III. Experimental Protocols & Workflows

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.

A. Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Drug Payload Conjugation cluster_3 Step 4: Purification & Characterization A Boc-NH-PEG8-COOH B EDC/NHS Activation A->B Activate COOH D mAb-Linker Conjugate B->D React with Lysine ε-NH2 C Monoclonal Antibody (mAb) C->D E mAb-Linker Conjugate F Acidic Conditions (e.g., TFA) E->F Cleave Boc group G Deprotected mAb-Linker F->G H Deprotected mAb-Linker J Antibody-Drug Conjugate (ADC) H->J I Activated Drug Payload I->J React with Linker-NH2 K Crude ADC L Purification (e.g., SEC) K->L M Purified ADC L->M N Characterization (DAR, etc.) M->N

Caption: Overall workflow for the synthesis of an ADC using a Boc-protected PEG linker.

Protocol 1: Activation of this compound and Conjugation to Antibody

This protocol describes the conjugation of the linker to the lysine residues of a monoclonal antibody.

Materials:

  • This compound

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in Reaction Buffer.

  • Linker Activation:

    • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of ~0.2 M and ~0.5 M, respectively.

    • Add a 10-20 fold molar excess of the this compound stock solution to the mAb solution.

    • Immediately add the EDC/NHS solution to the mAb-linker mixture. The final concentration of EDC and NHS should be in a 2-5 fold molar excess to the linker.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.

    • Continue the incubation for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and reagents by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Linker_Conjugation_Workflow start Start linker_prep Prepare Boc-NH-PEG8-COOH stock solution start->linker_prep ab_prep Prepare mAb solution in Reaction Buffer start->ab_prep mix Mix mAb and Linker linker_prep->mix ab_prep->mix activation Add EDC/NHS in Activation Buffer mix->activation conjugation Incubate for 2 hours at room temperature activation->conjugation quench Add Quenching Buffer conjugation->quench purify Purify by SEC or Dialysis quench->purify end mAb-Linker Conjugate purify->end

Caption: Experimental workflow for linker activation and antibody conjugation.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol details the removal of the Boc protecting group to expose the terminal amine on the conjugated linker.

Materials:

  • Purified mAb-Linker Conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether, cold

  • Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

  • Lyophilization (Optional): If the mAb-linker conjugate is in an aqueous buffer, it can be lyophilized to remove water.

  • Deprotection Reaction:

    • Dissolve the mAb-linker conjugate in anhydrous DCM.

    • Prepare a deprotection solution of 20-50% TFA in DCM. TIS can be added at 2.5-5% (v/v) to scavenge carbocations.

    • Add the deprotection solution to the dissolved conjugate.

    • Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., LC-MS analysis of a small aliquot) for 1-2 hours.

  • Precipitation and Washing:

    • Once the reaction is complete, precipitate the deprotected conjugate by adding cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the supernatant.

    • Wash the pellet with cold diethyl ether multiple times to remove residual TFA and byproducts.

  • Resuspension: Dry the pellet under a stream of nitrogen and resuspend the deprotected mAb-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).

Boc_Deprotection_Workflow start Start: mAb-Linker Conjugate dissolve Dissolve in anhydrous DCM start->dissolve add_tfa Add TFA/DCM solution (optional TIS) dissolve->add_tfa react Stir at RT for 1-2 hours add_tfa->react precipitate Precipitate with cold diethyl ether react->precipitate wash Wash pellet with cold diethyl ether precipitate->wash resuspend Resuspend in appropriate buffer wash->resuspend end Deprotected mAb-Linker resuspend->end

Caption: Experimental workflow for the Boc deprotection of the mAb-linker conjugate.

Protocol 3: Conjugation of Drug Payload to the Deprotected mAb-Linker

This protocol describes the final step of attaching the cytotoxic drug to the antibody-linker construct.

Materials:

  • Deprotected mAb-Linker Conjugate

  • Activated Drug Payload (e.g., with an NHS-ester functional group)

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Purification columns (e.g., SEC)

Procedure:

  • Payload Preparation: Dissolve the activated drug payload in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • To the deprotected mAb-linker conjugate solution, add a 5-10 fold molar excess of the activated drug payload stock solution. The final concentration of the organic solvent should be kept low (<10% v/v) to maintain antibody stability.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light if the payload is light-sensitive.

  • Purification:

    • Remove unreacted drug payload and solvent by size-exclusion chromatography (SEC) using a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation state of the final ADC by SEC.

    • Store the purified ADC under appropriate conditions (e.g., at 4°C or frozen at -80°C).

IV. Conclusion

The this compound linker is a versatile and valuable tool in the rational design and synthesis of antibody-drug conjugates. Its defined length, hydrophilicity, and orthogonal reactive handles enable the construction of homogenous and stable ADCs with favorable pharmacokinetic profiles. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel and potent targeted cancer therapies. The optimization of each step is crucial and may require empirical determination based on the specific antibody and payload used.

References

Application Note: A Detailed Protocol for the Conjugation of Peptides with Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide modification with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity.[1] This application note provides a detailed protocol for the conjugation of a peptide to Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional PEG linker.

This linker contains a carboxylic acid group for covalent attachment to a primary amine on a peptide (e.g., the N-terminus or the side chain of a lysine residue) and a Boc-protected amine. The hydrophilic 8-unit PEG spacer enhances the solubility of the resulting conjugate.[2][3] The Boc (tert-butyloxycarbonyl) protecting group is stable under the coupling conditions and can be readily removed under mild acidic conditions to yield a free amine, which can be used for subsequent modifications if desired.[2][3]

This document outlines the activation of the PEG linker's carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the coupling reaction with the peptide, the subsequent deprotection of the Boc group, and methods for purification and characterization of the final PEGylated peptide.

Reaction Scheme

The overall conjugation process involves three main stages: activation of the PEG linker, coupling to the peptide, and deprotection of the Boc group.

G cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection PEG_linker Boc-NH-PEG8-COOH Activated_PEG Boc-NH-PEG8-CO-NHS PEG_linker->Activated_PEG EDC, NHS pH 4.5-6.0 Boc_PEG_Peptide Boc-NH-PEG8-Peptide Peptide Peptide-NH2 Peptide->Boc_PEG_Peptide pH 7.0-8.0 Final_Product H2N-PEG8-Peptide Boc_PEG_Peptide->Final_Product TFA G cluster_prep Preparation cluster_reaction Reaction cluster_deprotection Deprotection cluster_purification Purification & Analysis prep_peg Dissolve Boc-NH-PEG8-COOH in Activation Buffer activation Activate PEG Linker with EDC/NHS (15 min) prep_peg->activation prep_peptide Dissolve Peptide in Coupling Buffer coupling Add Activated PEG to Peptide (React for 2 hours) prep_peptide->coupling activation->coupling quench Quench Reaction (Optional) coupling->quench deprotect Remove Boc Group with TFA solution (1 hour) quench->deprotect precipitate Precipitate Product with cold ether deprotect->precipitate purify Purify by RP-HPLC precipitate->purify analyze Characterize by Mass Spec purify->analyze lyophilize Lyophilize Final Product analyze->lyophilize

References

Application Notes and Protocols for Boc-NH-PEG8-CH2CH2COOH in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG8-CH2CH2COOH as a heterobifunctional linker in the development of nanoparticle-based drug delivery systems. This linker is particularly valuable for its ability to impart stealth properties to nanoparticles, enhance their stability in biological fluids, and provide a versatile platform for the attachment of therapeutic agents and targeting ligands.

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker characterized by a terminal carboxylic acid (-COOH) group and a tert-butyloxycarbonyl (Boc) protected primary amine (-NH-Boc) separated by an eight-unit PEG spacer.[1] This structure offers several key advantages in the design of sophisticated drug delivery vehicles:

  • Hydrophilicity: The PEG spacer significantly increases the hydrophilicity of the nanoparticle surface, which helps to reduce non-specific protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system (RES). This leads to a prolonged circulation half-life of the nanoparticles in vivo.

  • Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the immunogenicity of the nanoparticles.

  • Heterobifunctionality: The distinct reactive groups at each end of the linker allow for sequential and controlled conjugation of different molecules. The carboxylic acid can be activated to react with amine groups on the nanoparticle surface or on a drug molecule. Following deprotection, the newly exposed amine can be used to attach targeting ligands, imaging agents, or other functional moieties.[1]

  • Defined Spacer Length: The discrete eight-unit PEG chain provides a well-defined spatial separation between the nanoparticle and the conjugated molecule, which can be crucial for maintaining the biological activity of the attached ligand.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the development of drug-loaded nanoparticles. Optimization of these protocols is recommended for specific nanoparticle systems and therapeutic agents.

Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of the linker to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA, silica, liposomes)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in MES buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in PBS.

    • Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified Boc-NH-PEG8-functionalized nanoparticles in the desired buffer for storage or further use.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-NH-PEG8-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the Boc-NH-PEG8-functionalized nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing:

    • Resuspend the nanoparticles in PBS.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS.

    • Repeat the washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.

Drug Conjugation to Amine-Terminated PEGylated Nanoparticles

This protocol outlines the conjugation of a drug with an available carboxylic acid group to the amine-terminated nanoparticles.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • Drug with a carboxylic acid group

  • EDC and NHS

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Quenching solution

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the amine-terminated nanoparticles in MES buffer.

  • Activation of Drug's Carboxylic Acid:

    • Dissolve the drug in a suitable solvent, then dilute in MES buffer.

    • Add EDC and NHS in molar excess to activate the drug's carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing: Follow the quenching and washing steps as described in Protocol 2.1.

  • Final Resuspension: Resuspend the drug-conjugated nanoparticles in the desired buffer.

Quantification of Drug Loading

Indirect Method:

  • After the conjugation and purification steps, collect the supernatant from each wash.

  • Quantify the amount of unreacted drug in the supernatants using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or fluorescence spectroscopy).

  • The amount of drug loaded onto the nanoparticles is calculated by subtracting the amount of unreacted drug from the initial amount of drug added.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

  • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release Study

The dialysis method is a common technique to assess the in vitro release profile of a drug from nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

Procedure:

  • Preparation:

    • Disperse a known amount of drug-loaded nanoparticles in the release buffer.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and immerse it in a larger volume of release buffer.

  • Incubation: Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer from the outside of the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Cellular Uptake and Cytotoxicity Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Fluorescence Microscopy for Cellular Uptake:

  • Labeling: If the drug is not inherently fluorescent, a fluorescent dye can be conjugated to the nanoparticles.

  • Treatment: Treat cells grown on coverslips with the fluorescently labeled nanoparticles.

  • Incubation: Incubate for a specific period to allow for cellular uptake.

  • Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles and then fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining (Optional): Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Imaging: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of the nanoparticles at different stages of development.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles
Boc-NH-PEG8-Functionalized NP
Amine-Terminated PEGylated NP
Drug-Conjugated NP

Table 2: Drug Loading and Encapsulation Efficiency

DrugNanoparticle SystemDrug Loading Content (%)Encapsulation Efficiency (%)
[Specify Drug][Specify Nanoparticle]

Visualization of Workflows and Concepts

Workflow for Nanoparticle Functionalization and Drug Conjugation

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Drug Conjugation AmineNP Amine-Functionalized Nanoparticle BocPEGNP Boc-NH-PEG8-Functionalized Nanoparticle AmineNP->BocPEGNP BocPEG Boc-NH-PEG8-COOH EDC_NHS EDC/NHS Activation BocPEG->EDC_NHS Activate -COOH EDC_NHS->BocPEGNP Conjugate to -NH2 BocPEGNP_clone Boc-NH-PEG8-Functionalized Nanoparticle TFA TFA/DCM AminePEGNP Amine-Terminated PEGylated Nanoparticle TFA->AminePEGNP AminePEGNP_clone Amine-Terminated PEGylated Nanoparticle BocPEGNP_clone->TFA Remove Boc group Drug Drug-COOH EDC_NHS2 EDC/NHS Activation Drug->EDC_NHS2 Activate -COOH DrugNP Drug-Conjugated Nanoparticle EDC_NHS2->DrugNP Conjugate to -NH2 AminePEGNP_clone->DrugNP

Caption: Sequential workflow for nanoparticle modification.

Conceptual Diagram of the Final Drug Delivery System

G cluster_0 Targeted Nanoparticle Drug Delivery System cluster_1 Surface Modification NP Nanoparticle Core (e.g., PLGA, Liposome) Linker Boc-NH-PEG8-COOH (after conjugation and deprotection) NP->Linker Attached via -COOH of linker Drug Therapeutic Drug Linker->Drug Conjugated to -NH2 of linker TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) Linker->TargetingLigand Conjugated to -NH2 of linker

Caption: Components of the final drug delivery nanoparticle.

Signaling Pathway for Targeted Drug Delivery and Cellular Internalization

G TargetedNP Targeted Nanoparticle Receptor Cell Surface Receptor TargetedNP->Receptor Targeting Ligand Binding Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., low pH) Endosome->DrugRelease Acidification Drug Free Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Pathway of targeted nanoparticle cellular uptake.

References

Revolutionizing Bioconjugation: A Guide to Experimental Design with Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of drug development and molecular biology, the precise and efficient conjugation of biomolecules is paramount. The heterobifunctional linker, Boc-NH-PEG8-CH2CH2COOH, has emerged as a critical tool for researchers, offering a versatile platform for the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this linker, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a PEG-based linker featuring a terminal carboxylic acid and a Boc (tert-butoxycarbonyl)-protected amine, separated by an 8-unit polyethylene glycol (PEG) spacer.[3][4] The monodisperse nature of the PEG chain ensures uniformity in the final conjugate, a critical factor for therapeutic applications.[3] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting bioconjugate, while potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][5] The orthogonal protecting groups—the acid-labile Boc group and the amine-reactive carboxylic acid—allow for sequential and controlled conjugation strategies.

Core Applications

The unique architecture of this compound makes it highly suitable for a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][5] The PEG spacer can improve the solubility and stability of the ADC.[2]

  • PROTACs: This linker is instrumental in synthesizing PROTACs by connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand, thereby inducing targeted protein degradation.[1][6][7][8][9]

  • Peptide and Protein Modification: The linker facilitates the PEGylation of proteins and peptides, which can extend their circulating half-life and reduce renal clearance.[5][10]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

Experimental Design and Protocols

A successful bioconjugation strategy using this compound typically involves a three-stage process:

  • Activation of the Carboxylic Acid and Conjugation to a Biomolecule.

  • Purification of the Intermediate Conjugate.

  • Boc Deprotection to Reveal the Terminal Amine for Further Functionalization.

Below are detailed protocols for each stage, using the conjugation of the linker to a model protein (e.g., a monoclonal antibody or lysozyme) as an example.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the terminal carboxylic acid of the linker using the EDC/NHS system and subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Target Protein (e.g., monoclonal antibody at 5-10 mg/mL)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine a 10 to 20-fold molar excess of the this compound stock solution with the EDC and NHS stock solutions. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Protein Preparation:

    • Exchange the buffer of the target protein solution to the Conjugation Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).

    • Adjust the protein concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The final molar ratio of linker to protein can range from 5:1 to 50:1, depending on the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

Data Presentation: Representative Conjugation Efficiency

Target ProteinLinker:Protein Molar RatioReaction Time (h)Conjugation Efficiency (%)Average Degree of Labeling (DOL)
Monoclonal Antibody20:12853.5
Lysozyme10:12921.8
Serum Albumin15:12884.2

Note: Data are representative and may vary depending on the specific protein and reaction conditions.

Protocol 2: Purification of the PEGylated Protein

Purification is critical to remove excess linker and other reagents. Size Exclusion Chromatography (SEC) is a common and effective method.[10][11][12][13]

Materials:

  • Conjugated protein solution from Protocol 1

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 or TSKgel G4000SWXL)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading and Separation:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to remove any precipitates.

    • Load the supernatant onto the equilibrated SEC column.

    • Elute the sample with Purification Buffer at the recommended flow rate for the column.

  • Fraction Collection and Analysis:

    • Monitor the elution profile by absorbance at 280 nm.

    • Collect fractions corresponding to the high molecular weight peak, which represents the PEGylated protein.

    • Analyze the collected fractions by SDS-PAGE to confirm the increase in molecular weight and assess purity.

Data Presentation: Representative Purification Results

SampleRetention Time (min)Purity by SEC (%)
Unconjugated Antibody12.5>98
Antibody-PEG8 Conjugate11.2>95
Excess Linker18.7-

Note: Representative data from an SEC analysis. Retention times will vary based on the column and system used.

Protocol 3: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group from the terminal amine of the conjugated linker using trifluoroacetic acid (TFA).

Materials:

  • Purified and lyophilized Antibody-PEG8-NHBoc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

  • Desalting columns

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in a solution of 20-50% TFA in DCM.[12] A typical concentration is 1-5 mg of conjugate per mL of solution.

    • If the conjugate is sensitive to side reactions, add a scavenger like TIS (2.5-5% v/v).[12]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, monitoring the reaction by LC-MS if possible.[11][12]

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Resuspension and Final Purification:

    • Air-dry the protein pellet.

    • Resuspend the deprotected protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Perform a final purification step using a desalting column to remove any remaining salts and ensure the protein is in the correct buffer for downstream applications.

Data Presentation: Characterization of the Final Conjugate

Analysis MethodUnconjugated AntibodyAntibody-PEG8-NHBocAntibody-PEG8-NH2
SDS-PAGE (kDa) 150~154~154
MALDI-TOF MS (Da) 148,000151,800 (Avg.)151,400 (Avg.)
Charge (pI) 8.58.38.7

Note: Molecular weights are representative and will vary based on the specific antibody and degree of labeling. The pI shift upon deprotection reflects the introduction of a free amine.

Visualizing the Experimental Workflow and Applications

Diagram 1: General Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Step 1: Activation & Conjugation cluster_purification Step 2: Purification cluster_deprotection Step 3: Deprotection Linker Boc-NH-PEG8-COOH Activated_Linker Activated NHS-Ester Linker->Activated_Linker Activation Protein Target Protein (e.g., Antibody) Conjugate_Boc Protein-PEG8-NHBoc Protein->Conjugate_Boc EDC_NHS EDC / NHS Activated_Linker->Conjugate_Boc Conjugation Purification Size Exclusion Chromatography (SEC) Conjugate_Boc->Purification Conjugate_Boc->Purification Purified_Boc Purified Protein-PEG8-NHBoc Purification->Purified_Boc Final_Conjugate Final Conjugate Protein-PEG8-NH2 Purified_Boc->Final_Conjugate Deprotection Purified_Boc->Final_Conjugate TFA TFA / DCM

Caption: General workflow for protein conjugation with Boc-NH-PEG8-COOH.

Diagram 2: PROTAC Synthesis and Mechanism of Action

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker Boc-NH-PEG8-COOH (after deprotection) Linker->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Synthesis and mechanism of a PROTAC using a PEG8 linker.

References

Application Notes and Protocols for Surface Modification of Biomaterials using Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular adhesion, and the host's inflammatory response. Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials. The hydrophilic and neutral nature of PEG creates a steric barrier that effectively reduces non-specific protein adsorption and cellular adhesion, thereby minimizing biofouling and improving the material's longevity and function.[1]

Boc-NH-PEG8-CH2CH2COOH is a heterobifunctional PEG linker designed for the covalent modification of biomaterial surfaces.[2][3] This linker possesses a terminal carboxylic acid group for initial surface immobilization and a Boc-protected amine group. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions to expose a primary amine, which can then be used for the subsequent conjugation of bioactive molecules such as peptides, proteins, or small molecule drugs.[4][5][6] This two-step functionalization process allows for precise control over the surface chemistry, enabling the creation of tailored bioactive interfaces.

These application notes provide detailed protocols for the surface modification of amine-functionalized biomaterials with this compound, subsequent deprotection of the Boc group, and conjugation of a generic biomolecule. Representative characterization data are also presented to illustrate the expected outcomes of these modifications.

Key Applications

  • Reduction of Non-specific Protein Adsorption: Creating a hydrophilic barrier to minimize biofouling.[1]

  • Attachment of Bioactive Molecules: Covalent linkage of peptides, proteins, or drugs to modulate cellular responses.

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers for targeted delivery.[7]

  • Tissue Engineering: Modifying scaffold surfaces to control cell adhesion and differentiation.

  • Diagnostic Tools: Immobilizing antibodies or other recognition elements on biosensor surfaces.

Experimental Protocols

Part 1: Immobilization of this compound on an Amine-Functionalized Biomaterial Surface

This protocol describes the covalent attachment of the carboxylic acid terminus of this compound to a biomaterial surface presenting primary amine groups. The reaction utilizes carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[8][9][10]

Materials:

  • Amine-functionalized biomaterial substrate

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer.

  • Activation of this compound:

    • In a suitable reaction vessel, mix the this compound stock solution with the Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions to the PEG solution. A typical molar ratio is 1:2:5 (PEG:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • Surface Immobilization:

    • Immerse the amine-functionalized biomaterial substrate in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Alternatively, the reaction can be performed overnight at 4°C.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate thoroughly with Coupling Buffer (PBS, pH 7.4) three times to remove any non-covalently bound PEG linker and byproducts.

    • Rinse with DI water three times.

    • Dry the modified substrate under a gentle stream of nitrogen gas.

    • Store the Boc-protected PEGylated surface under dry conditions until further use.

Part 2: Deprotection of the Boc Group to Expose the Terminal Amine

This protocol outlines the removal of the Boc protecting group from the surface-immobilized PEG linker to generate a free primary amine, which is then available for subsequent conjugation.[4][6]

Materials:

  • Boc-protected PEGylated biomaterial substrate

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM or PBS, pH 7.4

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Deprotection Reaction:

    • Immerse the Boc-protected PEGylated substrate in the Deprotection Solution (TFA in DCM).

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing and Neutralization:

    • Remove the substrate from the Deprotection Solution.

    • Wash the substrate thoroughly with DCM three times to remove residual TFA.

    • Immerse the substrate in the Neutralization Buffer for 5-10 minutes to neutralize any remaining acid.

    • Wash again with DCM three times.

  • Final Rinsing and Drying:

    • Rinse the substrate with DI water three times.

    • Dry the amine-terminated PEGylated surface under a gentle stream of nitrogen gas.

    • The surface is now ready for the conjugation of a carboxyl-containing biomolecule.

Part 3: Conjugation of a Carboxyl-Containing Biomolecule

This protocol describes the coupling of a biomolecule (e.g., a protein or peptide) containing a carboxylic acid group to the newly exposed amine on the PEGylated surface, again using EDC/NHS chemistry.

Materials:

  • Amine-terminated PEGylated biomaterial substrate

  • Carboxyl-containing biomolecule (e.g., protein, peptide)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Activation of the Biomolecule:

    • Dissolve the carboxyl-containing biomolecule in Activation Buffer.

    • Add freshly prepared EDC and NHS solutions to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and should be empirically determined.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Surface:

    • Immerse the amine-terminated PEGylated substrate in the activated biomolecule solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate and immerse it in the Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS-esters.

    • Wash the substrate thoroughly with Coupling Buffer (PBS, pH 7.4) three times.

    • Rinse with DI water three times.

  • Drying and Storage:

    • Dry the final functionalized biomaterial surface under a gentle stream of nitrogen gas.

    • Store the modified material under appropriate conditions for the conjugated biomolecule.

Surface Characterization

The success of the surface modification can be assessed using various surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. Successful PEGylation is confirmed by an increase in the carbon and oxygen signals and a decrease in the signals from the underlying substrate.[11][12][13] The high-resolution C1s spectrum should show a characteristic peak for the C-O-C ether bonds of the PEG chain at approximately 286.5 eV.[14]

Water Contact Angle Measurement: This technique measures the hydrophilicity of the surface. A successful PEGylation will result in a decrease in the water contact angle, indicating a more hydrophilic surface.[13][15]

Protein Adsorption Assay: The effectiveness of the PEG layer in resisting non-specific protein adsorption can be quantified using a protein assay (e.g., Micro-BCA or ELISA) after incubating the surface with a protein solution (e.g., bovine serum albumin or fibrinogen).[1][15]

Quantitative Data

The following tables present representative data from the literature for the characterization of PEGylated surfaces. While not specific to this compound, they illustrate the expected trends.

Table 1: Representative XPS Elemental Analysis of a Modified Surface

Surface StageC (%)O (%)N (%)Substrate Signal (%)
Unmodified60.220.115.54.2
After PEG Immobilization68.525.34.12.1
After Biomolecule Conjugation70.123.85.01.1

Note: Data are illustrative and based on trends observed in XPS analysis of PEGylated surfaces.[12][13]

Table 2: Representative Water Contact Angle Measurements

Surface StageWater Contact Angle (°)
Unmodified75 ± 5
After PEG Immobilization45 ± 4
After Biomolecule Conjugation50 ± 5

Note: Data are illustrative and based on trends observed in contact angle measurements of PEGylated surfaces.[15]

Table 3: Representative Protein Adsorption Data

SurfaceFibrinogen Adsorption (ng/cm²)
Unmodified Control1200 ± 150
PEGylated Surface80 ± 25

Note: Data are illustrative and based on trends observed in protein adsorption assays on PEGylated surfaces.[15]

Visualizations

Experimental Workflow for Surface Modification

G cluster_0 Part 1: PEG Immobilization cluster_1 Part 2: Boc Deprotection cluster_2 Part 3: Biomolecule Conjugation A Amine-Functionalized Biomaterial D Incubate Substrate with Activated PEG A->D B This compound C EDC/NHS Activation in MES Buffer B->C C->D E Wash and Dry D->E F Boc-Protected PEGylated Surface E->F G Immerse in TFA/DCM F->G H Wash and Neutralize G->H I Amine-Terminated PEGylated Surface H->I L Incubate Surface with Activated Biomolecule I->L J Carboxyl-Containing Biomolecule K EDC/NHS Activation J->K K->L M Quench and Wash L->M N Bio-functionalized Surface M->N

Caption: Workflow for the three-part surface modification process.

Chemical Pathway for Surface Functionalization

G Surf_NH2 Biomaterial-NH₂ Surf_PEG_Boc Biomaterial-NH-CO-PEG₈-NH-Boc Surf_NH2->Surf_PEG_Boc Amide Bond Formation PEG_COOH Boc-NH-PEG₈-COOH PEG_COOH->Surf_PEG_Boc EDC_NHS EDC, NHS EDC_NHS->Surf_PEG_Boc Surf_PEG_NH2 Biomaterial-NH-CO-PEG₈-NH₂ Surf_PEG_Boc->Surf_PEG_NH2 Boc Deprotection TFA TFA TFA->Surf_PEG_NH2 Final_Product Biomaterial-NH-CO-PEG₈-NH-CO-Biomolecule Surf_PEG_NH2->Final_Product Amide Bond Formation Bio_COOH Biomolecule-COOH Bio_COOH->Final_Product EDC_NHS2 EDC, NHS EDC_NHS2->Final_Product

Caption: Chemical reaction scheme for surface modification.

References

Application Notes and Protocols for the Purification of Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Boc-NH-PEG8-CH2CH2COOH, a heterobifunctional PEG linker, from a crude reaction mixture. The techniques described herein are essential for obtaining a highly pure product, which is critical for subsequent bioconjugation, drug delivery, and nanoparticle functionalization applications. The primary purification methods detailed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Anion-Exchange Chromatography (AEC), and Size-Exclusion Chromatography (SEC).

Introduction

This compound is a valuable crosslinking reagent featuring a Boc-protected amine and a terminal carboxylic acid, connected by a hydrophilic eight-unit polyethylene glycol (PEG) spacer. The purity of this linker is paramount to ensure the specificity and efficiency of subsequent conjugation reactions. Common impurities in the synthesis of this linker may include starting materials, reagents, and side-products such as PEG-dicarboxylic acid or bis-Boc-PEG. This document outlines effective chromatographic strategies to remove these impurities.

Purification Strategy Overview

A multi-step purification strategy is often employed to achieve the highest purity of the target compound. A typical workflow involves an initial bulk purification step, such as flash chromatography, to remove major impurities, followed by a high-resolution polishing step using HPLC. The choice of the final polishing technique will depend on the nature of the remaining impurities.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Stages cluster_2 Final Product Crude_Mixture Crude Reaction Mixture Initial_Purification Initial Purification (e.g., Flash Chromatography) Crude_Mixture->Initial_Purification  Major Impurity  Removal Polishing_Step High-Resolution Polishing (HPLC) Initial_Purification->Polishing_Step  Fine Separation Pure_Product Pure this compound (>95% Purity) Polishing_Step->Pure_Product  Isolation

A general workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of small, functionalized PEG linkers using various chromatographic techniques. The actual values may vary depending on the specific reaction mixture and optimization of the conditions.

Purification TechniquePurity Achieved (%)Typical Recovery Yield (%)Key Separation PrinciplePrimary Impurities Removed
Reversed-Phase HPLC (RP-HPLC) >9875 - 90HydrophobicityNon-polar impurities, starting materials, and closely related PEG species.[1]
Anion-Exchange Chromatography (AEC) >9580 - 95Net Negative ChargeNeutral and positively charged impurities, excess reagents.[2][3]
Size-Exclusion Chromatography (SEC) Variable (depends on impurity size)>90Hydrodynamic Volume (Size)High molecular weight oligomers/polymers and very small molecule impurities.[4][5][]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is highly effective for separating the target compound from non-polar impurities and other PEG-related species with different functional groups.

Instrumentation and Materials:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Detection: UV at 214 nm or 280 nm if aromatic impurities are present.

Protocol:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a flow rate of 4 mL/min.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Elution Gradient:

    • 5% to 60% Mobile Phase B over 40 minutes.

    • 60% to 100% Mobile Phase B over 5 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Processing: Immediately freeze the collected fractions and lyophilize to remove the solvent and TFA. Note: Prolonged exposure to TFA can lead to the cleavage of the Boc protecting group.

Anion-Exchange Chromatography (AEC)

AEC separates molecules based on their net negative charge. This method is particularly useful for purifying this compound due to its terminal carboxylic acid group. At a pH above its pKa, the carboxylic acid will be deprotonated and carry a negative charge, allowing it to bind to a positively charged anion-exchange resin.

Instrumentation and Materials:

  • Chromatography System: A low or medium-pressure liquid chromatography system.

  • Column: A strong anion-exchange column (e.g., a quaternary ammonium-based resin).

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Sample Preparation: Dissolve the crude product in Binding Buffer and adjust the pH to 8.0 if necessary.

Protocol:

  • Column Equilibration: Equilibrate the anion-exchange column with Binding Buffer for 5-10 column volumes.

  • Sample Loading: Load the prepared sample onto the column. Collect the flow-through, as it may contain neutral and positively charged impurities.

  • Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any non-specifically bound impurities.

  • Elution: Elute the bound product using a linear gradient of 0-100% Elution Buffer over 20 column volumes. The target molecule will elute as the salt concentration increases.

  • Fraction Analysis: Analyze the collected fractions by RP-HPLC or another suitable analytical method to identify the pure product.

  • Desalting: Pool the pure fractions and desalt using size-exclusion chromatography or dialysis.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size (hydrodynamic volume). This technique is effective for removing impurities that are significantly different in size from the target molecule, such as high molecular weight PEG polymers or small molecule reagents.

Instrumentation and Materials:

  • Chromatography System: An HPLC or FPLC system.

  • Column: A size-exclusion column with a fractionation range suitable for small molecules (e.g., 100 to 7000 Da).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase.

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 column volumes at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Injection: Inject a small volume of the sample (typically 1-2% of the total column volume) for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Molecules will elute in order of decreasing size.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The target molecule should elute at a volume corresponding to its molecular weight.

  • Purity Analysis: Analyze the collected fractions to confirm the purity of the product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Yield with Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of your Proteolysis Targeting Chimera (PROTAC) synthesis using the Boc-NH-PEG8-CH2CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in PROTAC synthesis?

A1: this compound is a heterobifunctional linker used in the modular synthesis of PROTACs. It consists of three key components:

  • A Boc-protected amine (-NHBoc) : This protecting group allows for the selective reaction of the carboxylic acid end of the linker. The Boc group can be removed under acidic conditions to reveal a free amine for subsequent coupling reactions.

  • A PEG8 spacer : The polyethylene glycol (PEG) chain, with eight ethylene glycol units, is a hydrophilic spacer. It plays a crucial role in modulating the physicochemical properties of the final PROTAC molecule. Key benefits of the PEG linker include increased aqueous solubility, improved cell permeability, and providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2] The length of the PEG linker is a critical parameter that often requires optimization to achieve maximal degradation efficacy.[3]

  • A carboxylic acid (-COOH) : This functional group allows for the covalent attachment of the linker to an amine-containing binding ligand for either the target protein or the E3 ligase via an amide bond.

Q2: Why is the length of the PEG linker, such as the 8 units in this compound, important for PROTAC activity?

A2: The linker in a PROTAC is not just a passive spacer; its length is a critical determinant of the PROTAC's efficacy.[3] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur, potentially leading to unproductive binding modes.[4] For many protein targets, a PEG8 linker has been shown to be a good starting point for optimization.[3]

Q3: What are the most common challenges when using PEGylated linkers like this compound in PROTAC synthesis?

A3: While PEG linkers offer significant advantages, they also present some common challenges during synthesis and purification:

  • Low reaction yields: Amide bond formation can be inefficient due to steric hindrance or suboptimal reaction conditions.

  • Difficult purification: The high polarity of PEGylated PROTACs can make purification by traditional normal-phase column chromatography challenging, often resulting in poor separation and low recovery.[5]

  • Characterization issues: The flexibility and polymeric nature of the PEG chain can sometimes lead to broad peaks in NMR and HPLC analyses.

Troubleshooting Guides

Problem 1: Low Yield in the First Amide Coupling Reaction

You are coupling this compound to your amine-functionalized warhead or E3 ligase ligand, and the reaction yield is poor.

dot

Caption: Troubleshooting workflow for low yield in the initial amide coupling step.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium SaltHigh efficiency, fast reaction times, low racemization.Higher cost.
HBTU Uronium SaltGood efficiency, commonly used.Can be less effective for sterically hindered couplings compared to HATU.
EDC/HOBt CarbodiimideCost-effective, byproducts are water-soluble.Can be less efficient for difficult couplings, potential for side reactions.
COMU Uronium SaltVery high efficiency, even for challenging couplings.Higher cost.
Problem 2: Incomplete Boc Deprotection

You are treating your Boc-protected intermediate with acid to reveal the free amine, but the reaction is not going to completion.

dot

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 3: Low Isolated Yield After Purification

Your LC-MS analysis shows good conversion to the final PROTAC, but the isolated yield after purification is low.

dot

Caption: Troubleshooting workflow for low isolated yield after purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing molecule (Amine-R1).

dot

Caption: Experimental workflow for amide coupling with HATU.

Materials:

  • This compound

  • Amine-containing molecule (Amine-R1)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the progress of the reaction by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, typically reverse-phase preparative HPLC.

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized intermediate.

dot

Caption: Experimental workflow for Boc deprotection.

Materials:

  • Boc-protected intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next coupling step after ensuring the complete removal of residual TFA (co-evaporation with toluene or DCM is recommended). If neutralization is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG)ylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of a PEGylated compound incomplete?

Incomplete Boc deprotection in PEGylated compounds can stem from several factors:

  • Steric Hindrance: The bulky nature of the PEG chain can physically obstruct the acidic reagent from accessing the Boc-protected amine, thereby slowing down the reaction rate. This effect is often more pronounced with higher molecular weight PEG chains.[1][2]

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Poor Solubility: The choice of solvent is critical to ensure that both the PEGylated compound and the acidic reagent are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

  • Inadequate Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), poor swelling of the resin can limit the access of reagents to the peptide chain, leading to incomplete deprotection.[3][4] It has been observed that 100% TFA can sometimes cause insufficient resin swelling, resulting in incomplete Boc removal.[3][5]

Q2: What are the standard reaction conditions for Boc deprotection, and what are some milder alternatives to TFA?

Standard conditions often involve strong acids. However, several milder alternatives are available, which are particularly useful for substrates with other acid-sensitive functional groups.[6]

ReagentTypical ConcentrationSolventTemperatureTypical Reaction Time
Standard Conditions
Trifluoroacetic Acid (TFA)20-55%[1][5][6]Dichloromethane (DCM)[1][6]Room Temperature30 min - 2 hours[3][6]
4M Hydrogen Chloride (HCl)4M[1][6]1,4-Dioxane[1][6]0°C to Room Temperature30 min - 2 hours[6]
Milder Alternatives
1M Hydrogen Chloride (HCl)1MEthyl AcetateRoom TemperatureVaries
Oxalyl chloride in Methanol3 equivalents[7]MethanolRoom Temperature1 - 4 hours[7][8]
Aqueous Phosphoric AcidDiluteWaterRoom TemperatureVaries
Lewis Acids (e.g., SnCl₄, ZnBr₂, Cu(OTf)₂)VariesVariesVariesVaries
Thermal DeprotectionN/ASuitable solvent (e.g., TFE, MeOH)120-240°C[6][9]Varies

Q3: I'm observing side products after deprotection. What could be the cause?

The formation of side products is a common issue, often arising from the generation of reactive tert-butyl cations during the acid-catalyzed cleavage of the Boc group.[3] These cations can alkylate nucleophilic residues, a side reaction known as t-butylation.[10]

Commonly affected residues include:

  • Tryptophan

  • Methionine

  • Cysteine[3]

To mitigate these side reactions, scavengers should be added to the deprotection cocktail to trap the reactive carbocations.[3]

Q4: How do I choose the right scavenger for my reaction?

The choice of scavenger depends on the specific amino acid residues present in your compound that are susceptible to modification by the carbocations generated during deprotection.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)Tryptophan, Cysteine2.5 - 5% (v/v)[1]
WaterTryptophan2.5% (v/v)[6]
ThioanisoleGeneralVaries
1,2-Ethanedithiol (EDT)Tryptophan (for formyl group removal)Varies

Q5: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the removal of the Boc group (mass decrease of 100.12 g/mol ) and detecting any side products.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm Boc deprotection by observing the disappearance of the characteristic nine-proton singlet of the tert-butyl group.[12]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptoms:

    • Presence of starting material in the crude product as detected by TLC, LC-MS, or NMR.[6]

    • Low yield of the desired amine.[6]

  • Troubleshooting Workflow:

    G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature - Solvent start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_conditions->increase_acid Insufficient Acid extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Short Reaction Time increase_temp Increase Temperature (Use with caution) check_conditions->increase_temp Low Temperature change_solvent Optimize Solvent for Solubility check_conditions->change_solvent Poor Solubility monitor Monitor Progress increase_acid->monitor extend_time->monitor increase_temp->monitor change_solvent->monitor stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) stronger_acid->monitor monitor->stronger_acid Still Incomplete complete Deprotection Complete monitor->complete Successful

    Caption: A flowchart for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Side Products

  • Symptoms:

    • Multiple spots observed on TLC in addition to the desired product.[11]

    • Mass corresponding to t-butylation (+56 Da) or other modifications observed by LC-MS.[2]

  • Troubleshooting Workflow:

    G Troubleshooting Side Product Formation start Side Products Observed check_scavengers Review Scavenger Use start->check_scavengers add_scavengers Add Appropriate Scavengers (e.g., TIS, Water) check_scavengers->add_scavengers Scavengers Absent increase_scavenger_conc Increase Scavenger Concentration check_scavengers->increase_scavenger_conc Scavengers Insufficient monitor Analyze Product Purity add_scavengers->monitor increase_scavenger_conc->monitor milder_conditions Use Milder Deprotection Conditions - Lower Acid Concentration - Lower Temperature milder_conditions->monitor monitor->milder_conditions Side Products Persist pure_product Pure Product Obtained monitor->pure_product Successful

    Caption: A flowchart for mitigating side product formation.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

  • Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add appropriate scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can be used directly or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][11]

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[6]

  • At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[6]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]

  • If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[6]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the Boc-protected compound (1 equivalent) in methanol.[3][7]

  • Stir the solution at room temperature for 5 minutes.[3][7]

  • Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[3][7]

  • Continue stirring at room temperature for 1-4 hours, depending on the substrate.[3][7][8]

  • Monitor the reaction by TLC.[3][7]

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[3]

References

Common side reactions with Boc-NH-PEG8-CH2CH2COOH and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Boc-NH-PEG8-CH2CH2COOH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its Boc-protected amine allows for controlled, stepwise synthesis, while the terminal carboxylic acid is used for coupling to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Q2: What are the key reactive groups on this compound and their respective chemistries?

This linker has two primary reactive functionalities:

  • Carboxylic Acid (-COOH): This group is typically reacted with primary or secondary amines to form a stable amide bond. This reaction is commonly facilitated by coupling agents like EDC/NHS or HATU.

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it under the following conditions:

  • Short-term (days to weeks): 0–4 °C, dry, and protected from light.

  • Long-term (months to years): -20 °C, dry, and protected from light.[4]

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation using the carboxylic acid moiety of this compound is a critical step in many applications. Below are common issues and their solutions.

Problem 1: Low or No Amide Coupling Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal pH For EDC/NHS chemistry, ensure the activation of the carboxylic acid is performed at a pH of 4.5-6.0. The subsequent coupling to the amine should be carried out at a pH of 7.0-8.5.[5]
Hydrolysis of Activated Ester The NHS-activated ester is susceptible to hydrolysis. Prepare the activated linker solution immediately before use and perform the reaction in anhydrous solvents if possible.
Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris) as they will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate buffer.
Steric Hindrance The PEG chain can cause steric hindrance, especially with bulky reaction partners. Consider increasing the reaction time or temperature slightly, but monitor for side product formation. Using a longer PEG linker might also be an option in some cases.
Inefficient Activation Ensure your coupling reagents (EDC, NHS, HATU) are fresh and have been stored under anhydrous conditions. A common starting point for molar ratios is 1.5-5 equivalents of the coupling agent relative to the carboxylic acid.

Experimental Protocol: EDC/NHS Amide Coupling

This protocol provides a general method for coupling this compound to an amine-containing molecule.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Purification A Dissolve this compound in anhydrous DMF or DMSO B Add NHS (1.2 eq) and EDC (1.5 eq) A->B C Stir at room temperature for 30-60 min B->C E Add activated PEG linker solution dropwise C->E Transfer activated linker D Dissolve amine-containing molecule in coupling buffer (e.g., PBS) D->E F Stir at room temperature for 2-4 hours or overnight at 4°C E->F G Quench reaction (optional) F->G H Purify by dialysis, SEC, or HPLC G->H

Caption: Workflow for EDC/NHS Amide Coupling.

Troubleshooting Guide: Boc Deprotection

The removal of the Boc protecting group is essential for subsequent functionalization of the amine terminus.

Problem 2: Incomplete Boc Deprotection

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Acid Strength/Concentration Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. A typical starting concentration is 20-50% TFA in dichloromethane (DCM). If deprotection is incomplete, you can increase the TFA concentration.[6]
Inadequate Reaction Time or Temperature While many deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.[6]
Steric Hindrance from PEG Chain The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine. Ensure adequate mixing and consider longer reaction times.

Problem 3: Observation of Side Products after Boc Deprotection

Possible Causes & Solutions

Possible CauseRecommended Solution
Alkylation by Tert-butyl Cation During acidic deprotection, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[7] To prevent this, add scavengers to the reaction mixture.
Acid-Labile Group Cleavage If your molecule contains other acid-sensitive functional groups (e.g., some esters), they may be cleaved under the deprotection conditions.[6] If this is an issue, consider using a milder deprotection reagent or a different protecting group strategy in your synthesis.

Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine

Experimental Protocol: Boc Deprotection with TFA

This protocol outlines a general procedure for the removal of the Boc protecting group.

G cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation A Dissolve Boc-protected compound in DCM B Cool to 0°C A->B C Add scavenger (e.g., TIS) B->C D Add TFA (20-50% v/v) C->D E Stir at RT for 1-2 hours D->E F Remove volatiles under reduced pressure E->F G Co-evaporate with toluene to remove residual TFA F->G H Precipitate product with cold diethyl ether or purify by HPLC G->H

Caption: Workflow for Boc Deprotection using TFA.

General Troubleshooting

Problem 4: Protein Aggregation During PEGylation

Possible Causes & Solutions

Possible CauseRecommended Solution
High Protein Concentration Working at high protein concentrations increases the likelihood of intermolecular interactions and aggregation. Perform the reaction at a lower protein concentration.
Suboptimal Reaction Conditions pH, temperature, and buffer composition can impact protein stability. Ensure the reaction conditions are within the optimal range for your specific protein.
PEG-Protein Interactions While generally a stabilizer, the PEG chain can sometimes induce conformational changes that promote aggregation.[8] The length of the PEG chain can influence these interactions.

Additives to Prevent Aggregation

AdditiveTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Logical Relationship of Potential Side Reactions

G cluster_amide_coupling Amide Coupling Issues cluster_boc_deprotection Boc Deprotection Issues cluster_general General Issues AC_LowYield Low Yield AC_Hydrolysis Hydrolysis of Activated Ester AC_Hydrolysis->AC_LowYield AC_Competition Competing Nucleophiles AC_Competition->AC_LowYield AC_StericHindrance Steric Hindrance AC_StericHindrance->AC_LowYield G_Aggregation Protein Aggregation AC_StericHindrance->G_Aggregation BD_Incomplete Incomplete Deprotection BD_Alkylation t-Butyl Alkylation BD_Alkylation->G_Aggregation BD_Cleavage Cleavage of Acid-Labile Groups

Caption: Interrelation of common experimental issues.

References

Addressing solubility issues of conjugates synthesized with Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-NH-PEG8-CH2CH2COOH in the synthesis of their conjugates. The information is structured to directly address common solubility issues that may be encountered during and after the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG8 linker in my conjugate?

A1: The polyethylene glycol (PEG) component of this compound is a hydrophilic spacer designed to increase the aqueous solubility of the resulting conjugate.[1][2] PEGylation, the process of attaching PEG chains, can enhance the stability, and bioavailability of the conjugated molecule, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[3]

Q2: My final conjugate has poor solubility despite using a PEG linker. What are the common causes?

A2: While the PEG8 linker enhances hydrophilicity, several factors can still lead to poor solubility of the final conjugate. These include:

  • High Hydrophobicity of the Conjugated Molecule: If the molecule you are conjugating (e.g., a small molecule drug) is highly hydrophobic, the PEG8 linker may not be sufficient to overcome its insolubility.[]

  • High Drug-to-Antibody Ratio (DAR): In the case of antibody-drug conjugates (ADCs), a high number of conjugated molecules per antibody can significantly increase the overall hydrophobicity, leading to aggregation and precipitation.[5]

  • Protein Aggregation: The protein itself may be prone to aggregation, and the conjugation process (e.g., use of organic co-solvents, pH changes) can sometimes exacerbate this.[6]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the final formulation buffer can significantly impact the solubility of the conjugate.[6]

Q3: How can I assess the solubility of my conjugate?

A3: There are several methods to assess the solubility of your conjugate. Two common approaches are:

  • Kinetic Solubility Assays: These are high-throughput methods ideal for initial screening. They typically involve diluting a concentrated stock of the conjugate (often in an organic solvent like DMSO) into an aqueous buffer and monitoring for precipitation, often by measuring turbidity.[7][8]

  • Equilibrium (Thermodynamic) Solubility Assays: These assays determine the maximum concentration of a conjugate that can be dissolved in a given buffer at equilibrium. This involves incubating an excess of the conjugate with the buffer for an extended period (e.g., 24 hours) and then measuring the concentration of the dissolved material.[7][8]

Q4: Can the purification method affect the solubility of my final conjugate?

A4: Yes, the purification method is crucial. Aggregates formed during the conjugation reaction should be effectively removed. Common purification techniques for PEGylated proteins and conjugates include:

  • Ion Exchange Chromatography (IEX): This is a widely used method that separates molecules based on charge and can effectively separate unconjugated protein, free PEG linker, and different conjugate species.[9][][11]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius and is useful for removing unreacted PEG and smaller molecules.[9][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to characterize the hydrophobicity profile of your conjugate population.[]

Troubleshooting Guides

Issue 1: Precipitate Observed During or After Conjugation

If you observe precipitation during the conjugation reaction or when preparing your final conjugate formulation, follow these steps:

  • Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the unconjugated starting material, the conjugate, or both. This can provide clues about the cause of the insolubility.

  • Optimize Conjugation Conditions:

    • Co-solvent: If your molecule is highly hydrophobic, you may need to use a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to keep it in solution during the reaction.[12] However, be aware that high concentrations of organic solvents can denature proteins.[12]

    • pH: Ensure the pH of the reaction buffer is optimal for both the conjugation chemistry and the stability of your protein.[13]

  • Adjust the Drug-to-Antibody Ratio (DAR): If applicable, consider reducing the molar excess of the this compound-activated molecule to achieve a lower DAR, which can reduce hydrophobicity-driven aggregation.[5]

  • Review Purification Strategy: Ensure your purification method is effectively removing aggregates. SEC is a good option for removing high molecular weight aggregates.[9][11]

Issue 2: Low Yield of Soluble Conjugate After Purification

If you experience a low yield of soluble conjugate after purification, consider the following:

  • Assess Aggregation: Analyze your crude reaction mixture and purified fractions for the presence of aggregates using techniques like SEC or dynamic light scattering (DLS).

  • Optimize Purification Conditions:

    • IEX Chromatography: Optimize the salt gradient and pH of your buffers to achieve better separation of the desired conjugate from aggregates and other species.[9][14]

    • Buffer Composition: The choice of buffer can impact protein stability and solubility during purification.

  • Formulation Development:

    • pH Screening: Determine the optimal pH for the solubility of your conjugate. Avoid the isoelectric point (pI) of the protein, where solubility is minimal.[6]

    • Excipient Screening: The addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20), can improve the solubility and stability of the final conjugate.[15]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can be optimized to address solubility issues.

Table 1: Influence of pH on Conjugate Solubility

pH RangePotential Impact on SolubilityRecommendations
Below pIHigher positive net charge, may increase solubility.Screen a range of acidic pH values.
Around pINet charge is zero, often the point of minimum solubility and maximum aggregation.[6]Avoid formulating your conjugate at or near its pI.
Above pIHigher negative net charge, may increase solubility.Screen a range of basic pH values.

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Solubility

DAR ValueImpact on HydrophobicityConsequence for Solubility
Low (e.g., 2)Modest increaseGenerally good solubility.
Medium (e.g., 4)Significant increaseMay require formulation optimization to maintain solubility.[5]
High (e.g., 8)Substantial increaseHigh propensity for aggregation and precipitation.[][5]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Small Molecule to a Protein

This protocol describes a general method for activating the carboxylic acid of this compound and conjugating it to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be conjugated

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:NHS:EDC).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to the desired concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will determine the degree of conjugation and should be optimized.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted linker and other reagents using an appropriate method such as IEX or SEC.

Protocol 2: Purification of PEGylated Conjugate by Ion Exchange Chromatography (IEX)

Materials:

  • Crude conjugate solution

  • IEX column (e.g., SP Sepharose for cation exchange, Q Sepharose for anion exchange)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • Chromatography system

Procedure:

  • Buffer Exchange: Exchange the buffer of the crude conjugate solution into the Equilibration Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of Equilibration Buffer.

  • Sample Loading: Load the buffer-exchanged conjugate solution onto the equilibrated column.

  • Washing: Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline to remove any unbound material.

  • Elution: Elute the bound conjugate using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Collection: Collect fractions during the elution step.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate. Pool the relevant fractions.

Protocol 3: Kinetic Solubility Assessment by Turbidimetry

Materials:

  • Purified conjugate solution of known concentration

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at a wavelength sensitive to turbidity (e.g., 620 nm)

Procedure:

  • Prepare a Dilution Series: Prepare a serial dilution of your conjugate in the Assay Buffer in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of each well at 620 nm. An increase in absorbance indicates the formation of precipitate.

  • Data Analysis: Plot the absorbance at 620 nm against the conjugate concentration. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit under these conditions.

Mandatory Visualizations

G Troubleshooting Workflow for Conjugate Solubility Issues start Poor Solubility Observed (Precipitation/Aggregation) check_point Characterize Precipitate (e.g., SDS-PAGE, HPLC) start->check_point is_conjugate Is Precipitate the Conjugate? check_point->is_conjugate optimize_reaction Optimize Conjugation Reaction - Adjust Co-solvent % - Screen pH - Lower DAR is_conjugate->optimize_reaction Yes optimize_purification Refine Purification - Use SEC to remove aggregates - Optimize IEX gradient is_conjugate->optimize_purification Partially optimize_formulation Optimize Formulation - pH Screening - Add Excipients (e.g., sugars, surfactants) optimize_reaction->optimize_formulation end_point Soluble Conjugate Achieved optimize_formulation->end_point optimize_purification->optimize_formulation

Caption: Troubleshooting workflow for addressing solubility issues.

G Experimental Workflow for Conjugation and Purification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis activate_linker Activate Boc-NH-PEG8-COOH (EDC/NHS Chemistry) conjugation Conjugation Reaction (Linker + Protein) activate_linker->conjugation prep_protein Prepare Protein in Conjugation Buffer prep_protein->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (e.g., IEX, SEC) quench->purify analyze Characterize Conjugate - Purity (SDS-PAGE) - Solubility Assay - DAR Analysis purify->analyze

Caption: General workflow for synthesis and purification.

G Factors Affecting Conjugate Solubility solubility Final Conjugate Solubility linker PEG8 Linker Properties (Hydrophilic) linker->solubility Increases protein Protein Properties - Intrinsic Solubility - pI protein->solubility Influences payload Payload Properties (Hydrophobicity) dar Drug-to-Antibody Ratio (DAR) payload->dar Determines dar->solubility Decreases (if high) conditions Process Conditions - Co-solvents - pH conditions->solubility Impacts conditions->protein Affects Stability formulation Final Formulation - Buffer pH - Excipients formulation->solubility Modulates

Caption: Key factors influencing the solubility of conjugates.

References

Stability of Boc-NH-PEG8-CH2CH2COOH under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Boc-NH-PEG8-CH2CH2COOH under various storage conditions.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential stability issues with your this compound reagent.

Problem: Unexpected loss of N-terminal Boc protection

If you suspect that the Boc protecting group has been prematurely removed, leading to a free amine, consider the following potential causes and solutions.

  • Potential Cause: Exposure to acidic conditions. The Boc group is highly sensitive to acid.[1][2][]

    • Troubleshooting Steps:

      • Review all solvents and reagents used with the PEG linker for any acidic components.

      • Ensure that the pH of your reaction or storage solution is neutral or basic.

      • If acidic conditions are unavoidable in your experimental workflow, consider performing the Boc deprotection as a separate, controlled step.[1][4]

Problem: Reduced reactivity of the carboxylic acid group

If you are experiencing poor coupling efficiency when trying to react the terminal carboxylic acid, this could indicate a stability issue.

  • Potential Cause: Degradation of the PEG linker. While generally stable, PEG chains can be susceptible to oxidation, which could potentially affect the terminal carboxylic acid.[5]

    • Troubleshooting Steps:

      • Assess the storage conditions of your reagent. Prolonged exposure to light and oxygen can promote oxidation.[6][7]

      • Consider using freshly purchased or properly stored aliquots of the reagent for critical experiments.

      • Ensure that your coupling reaction conditions (e.g., use of activators like EDC or HATU) are optimal for forming a stable amide bond.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment.[8] Recommended storage temperatures are:

  • Long-term (months to years): -20°C[8]

  • Short-term (days to weeks): 0-4°C or 2-8°C[8][9]

Q2: How stable is this compound at room temperature?

This product is considered stable enough for shipping at ambient temperatures for a few weeks.[8] However, for long-term storage, it is crucial to adhere to the recommended low-temperature conditions to prevent degradation.

Q3: What are the main degradation pathways for this molecule?

The two primary points of instability are the Boc protecting group and the PEG linker.

  • Boc Group: The tert-butyloxycarbonyl (Boc) group is labile in acidic conditions, which will cleave it to yield a free amine.[1][2][] It is stable under neutral and basic conditions.[]

  • PEG Linker: The polyethylene glycol (PEG) chain can be susceptible to oxidation, particularly if exposed to light and oxygen over extended periods.[5]

Q4: Can I dissolve this compound in an aqueous buffer for storage?

It is generally not recommended to store the compound in solution for extended periods. If you need to prepare a stock solution, it is best to use a dry, aprotic solvent and store it at -20°C or -80°C.[10] For aqueous solutions, it is advisable to prepare them fresh for each use to minimize potential hydrolysis or microbial growth.

Q5: Is the carboxylic acid functional group stable?

Yes, the terminal carboxylic acid is a stable functional group under standard storage and handling conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureEnvironment
Long-term (months to years)-20°CDry, dark, in a sealed container[8]
Short-term (days to weeks)0-4°C or 2-8°CDry, dark, in a sealed container[8][9]
Shipping/HandlingAmbient TemperatureStable for several weeks[8]

Experimental Protocols

Protocol 1: General Procedure for Coupling the Carboxylic Acid Moiety

This protocol outlines a general method for reacting the terminal carboxylic acid of this compound with a primary amine.

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add an activating agent (e.g., 1.1 equivalents of HATU or a combination of EDC and NHS) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add the amine-containing substrate (1.0 equivalent) to the activated PEG linker solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique.

Protocol 2: General Procedure for Boc Group Deprotection

This protocol describes a general method for the removal of the N-terminal Boc protecting group.

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane.[1][4]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS or TLC.

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Mandatory Visualizations

Stability_Troubleshooting_Workflow start Start: Experiment Failure or Suspected Reagent Instability issue Identify the Primary Issue start->issue boc_loss Suspected Loss of Boc Protection (e.g., unexpected amine reactivity) issue->boc_loss Boc-related issue acid_reactivity Poor Carboxylic Acid Reactivity (e.g., low coupling yield) issue->acid_reactivity Carboxylic acid-related issue check_ph Review pH of all reagents and solvents boc_loss->check_ph check_storage Verify Storage Conditions (Temp, Light, Air Exposure) acid_reactivity->check_storage acidic_reagents Acidic components identified? check_ph->acidic_reagents improper_storage Improper storage identified? check_storage->improper_storage neutralize Neutralize or use non-acidic alternatives acidic_reagents->neutralize Yes end_boc Conclusion: Boc group likely compromised by acid. Control pH in future experiments. acidic_reagents->end_boc No, investigate other causes new_reagent Use a fresh aliquot of the reagent improper_storage->new_reagent Yes re_optimize Re-optimize coupling reaction conditions improper_storage->re_optimize No neutralize->new_reagent end_peg Conclusion: PEG linker may be oxidized. Use fresh reagent and ensure proper storage. new_reagent->end_peg re_optimize->end_peg

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathways parent This compound (Stable Reagent) acid_degradation H2N-PEG8-CH2CH2COOH (Free Amine) parent->acid_degradation Acidic Conditions (e.g., TFA, HCl) [Boc Cleavage] peg_oxidation Boc-NH-PEG8(oxidized)-CH2CH2COOH (Oxidized Linker) parent->peg_oxidation Oxidizing Conditions (e.g., O2, Light) [PEG Degradation]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Characterization of Boc-NH-PEG8-CH2CH2COOH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Boc-NH-PEG8-CH2CH2COOH and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker containing a tert-butyloxycarbonyl (Boc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and flexibility in aqueous solutions. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect molecules.[1][2][3]

Q2: What are the general storage conditions for this compound?

A2: It is recommended to store this compound at -20°C for long-term stability. The compound should be kept in a dry, dark environment and protected from moisture. For short-term storage (days to weeks), 0–4 °C is acceptable.[2]

Q3: What are the key reactive groups on this molecule and how are they typically used?

A3: The two key reactive groups are the terminal carboxylic acid and the Boc-protected amine. The carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary and secondary amines to form stable amide bonds. The Boc group is an acid-labile protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid - TFA) to reveal a primary amine, which can then be further functionalized.[2]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or poorly resolved peaks in ¹H NMR spectra.

This is a common issue with PEGylated molecules due to their flexibility and potential for aggregation.

Possible Cause Troubleshooting Step
Sample Viscosity Dilute the sample to reduce viscosity.
Aggregation Add a small amount of organic solvent like methanol or DMSO to disrupt aggregates. Consider acquiring the spectrum at an elevated temperature.
Instrumental Factors Ensure proper shimming of the magnetic field.
Solvent Choice Deuterated dimethyl sulfoxide (DMSO-d6) can sometimes provide sharper peaks for PEG derivatives compared to other solvents.[4]

Issue: Difficulty in assigning peaks, especially the PEG backbone.

The repeating ethylene glycol units can result in a large, overlapping signal.

Expected ¹H NMR Chemical Shifts (in CDCl₃) Assignment
~1.44 ppm (singlet, 9H)Boc group (-C(CH₃)₃)
~2.63 ppm (triplet, 2H)-CH₂-COOH
~3.25-3.40 ppm (multiplet, 2H)-NH-CH₂-
~3.50-3.75 ppm (multiplet, 30H)PEG backbone (-O-CH₂-CH₂-O-)
~3.78 ppm (triplet, 2H)-CH₂-CH₂-COOH
~5.40 ppm (broad singlet, 1H)-NH-

Note: Chemical shifts can vary depending on the solvent and concentration.

Issue: Inaccurate integration for determining purity or degree of PEGylation.

The broad nature of the PEG signal can make accurate integration challenging.

Troubleshooting Step Description
Use a well-resolved, non-PEG signal as an internal standard. The singlet from the Boc group (9H) is often a reliable reference for integration.
Consider ¹³C satellites. For high molecular weight PEGs, the ¹³C satellites of the main PEG peak can be used for more accurate quantification.[5]
Quantitative NMR (qNMR) If precise quantification is critical, employ qNMR techniques with a certified internal standard.
Mass Spectrometry (MS)

Issue: No or weak signal in ESI-MS.

PEG derivatives can sometimes be challenging to ionize effectively.

Possible Cause Troubleshooting Step
Poor Ionization Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature). Try different ionization modes (positive vs. negative).
Sample Preparation Ensure the sample is free of non-volatile salts. Use a suitable solvent system for infusion or LC-MS, typically water/acetonitrile or water/methanol with a small amount of formic acid or ammonium acetate.

Issue: Complex mass spectrum with multiple adducts and charge states.

PEG compounds are notorious for forming various adducts (e.g., Na⁺, K⁺, NH₄⁺) and multiple charged species, complicating data interpretation.[6][7]

Troubleshooting Step Description
Minimize Salt Contamination Use high-purity solvents and glassware. If possible, desalt the sample before analysis.
Control Adduct Formation Add a controlled amount of a specific salt (e.g., ammonium acetate) to promote the formation of a single, dominant adduct for easier interpretation.
Charge State Reduction For larger PEG derivatives, charge-reduction techniques in the gas phase can simplify the spectrum.[8]

Issue: In-source fragmentation, especially loss of the Boc group.

The Boc group is labile and can fragment in the mass spectrometer source, leading to the observation of a peak corresponding to the deprotected molecule.[9]

Troubleshooting Step Description
Use "Soft" Ionization Conditions Lower the cone/fragmentor voltage to minimize in-source fragmentation.
Consider Alternative Ionization Techniques If ESI is problematic, Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes provide cleaner spectra with less fragmentation.[9]

Common ESI-MS Fragments and Adducts for this compound (MW: 541.63 g/mol )

m/z Possible Assignment
564.33[M+Na]⁺
580.30[M+K]⁺
542.32[M+H]⁺
442.27[M-Boc+H]⁺
486.28[M-C₄H₈+H]⁺ (loss of isobutylene)
High-Performance Liquid Chromatography (HPLC)

Issue: Broad, tailing, or split peaks during reverse-phase HPLC.

The polar and flexible nature of the PEG chain can lead to poor peak shapes on standard C18 columns.[10]

Possible Cause Troubleshooting Step
Secondary Interactions with Silica Use a column with a different stationary phase (e.g., C4, C8, or a phenyl-hexyl phase).[11] Use a mobile phase with a buffer at a pH that suppresses silanol interactions (typically pH 2-4).
Poor Mass Transfer Increase the column temperature (e.g., to 40-60°C) to improve mass transfer kinetics.
Inappropriate Mobile Phase Optimize the gradient steepness and organic modifier (acetonitrile or methanol). The addition of a small amount of an ion-pairing agent (e.g., TFA) can sometimes improve peak shape for the carboxylic acid terminus.
Column Overloading Reduce the injection volume or sample concentration.

Issue: Difficulty in achieving baseline separation from impurities.

Co-elution of structurally similar impurities is a common challenge.

Troubleshooting Step Description
Optimize Gradient Use a shallower gradient to improve the resolution between the main peak and closely eluting impurities.
Change Selectivity Switch to a column with a different stationary phase chemistry to alter the elution order.
Alternative Chromatography Modes For challenging separations, consider Hydrophilic Interaction Chromatography (HILIC) or Size-Exclusion Chromatography (SEC).

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Transfer the solution to a clean 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Acquire the NMR spectrum according to standard instrument procedures.

ESI-MS Sample Preparation and Analysis
  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

  • For direct infusion, use a syringe pump at a flow rate of 5-10 µL/min.

  • For LC-MS, use a suitable reverse-phase column and gradient.

  • Set the ESI source parameters to optimal values for the instrument and analyte. Start with gentle conditions to minimize fragmentation.

  • Acquire data in both positive and negative ion modes to determine the best ionization for the molecule.

Boc Deprotection Protocol
  • Dissolve the Boc-protected PEG derivative in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or purified further if necessary.[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Derivative purification HPLC Purification start->purification nmr NMR Analysis purification->nmr ms Mass Spectrometry purification->ms hplc_qc HPLC Purity Check purification->hplc_qc nmr_issues Broad Peaks / Poor Resolution nmr->nmr_issues ms_issues Complex Spectra / Adducts ms->ms_issues hplc_issues Peak Tailing / Co-elution hplc_qc->hplc_issues nmr_sol Optimize Sample Prep & Solvent nmr_issues->nmr_sol ms_sol Control Adducts & Use Soft Ionization ms_issues->ms_sol hplc_sol Optimize Method & Change Stationary Phase hplc_issues->hplc_sol

Caption: A logical workflow for the characterization and troubleshooting of this compound derivatives.

signaling_pathway start Boc-Protected PEG Derivative deprotection Boc Deprotection (e.g., TFA) start->deprotection activation Carboxylic Acid Activation (e.g., EDC/NHS) start->activation amine Free Amine PEG Derivative deprotection->amine conjugation Conjugation to Biomolecule (e.g., Protein-NH2) amine->conjugation activated_ester Activated Ester PEG Derivative activation->activated_ester activated_ester->conjugation final_product PEGylated Biomolecule conjugation->final_product

Caption: Reaction pathways for the functionalization of this compound derivatives.

References

How to monitor the progress of reactions with Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG8-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reaction progress and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions I can perform with this compound?

A1: This reagent is a bifunctional linker, allowing for two main types of reactions:

  • Amide Bond Formation: The terminal carboxylic acid (-COOH) can be coupled with primary or secondary amines using standard coupling reagents like EDC and NHS.[1]

  • Boc Deprotection: The Boc-protected amine (Boc-NH-) can be deprotected under acidic conditions to yield a free primary amine (-NH2), which is then available for subsequent conjugation.[2]

Q2: How can I monitor the progress of my amide coupling reaction?

A2: Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC, it's important to use a suitable staining method as PEG compounds may not be UV-active.[4] LC-MS provides a more quantitative assessment of the consumption of starting materials and the formation of the desired product.[5]

Q3: What is the best way to monitor the Boc deprotection reaction?

A3: The progress of Boc deprotection can be tracked by:

  • TLC: The deprotected product is more polar than the starting material and will have a lower Retention Factor (Rf) value.[5]

  • LC-MS: This allows for the quantification of the starting material and the final product.[5]

  • ¹H NMR Spectroscopy: You can monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[5]

Q4: My EDC/NHS coupling reaction is not working. What are some common causes?

A4: Common issues with EDC/NHS coupling reactions include:

  • Moisture: EDC and NHS are sensitive to moisture. It is crucial to use anhydrous solvents and fresh reagents.[6][7]

  • Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0, while the subsequent coupling to the amine is best performed at a pH of 7.0-8.5.[7]

  • Competing Buffers: Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[8] MES buffer is suitable for the activation step, and phosphate-buffered saline (PBS) can be used for the coupling step.[7]

Q5: I see multiple spots on my TLC plate after Boc deprotection. What could be the issue?

A5: The presence of side products after Boc deprotection could be due to the cleavage of other acid-sensitive protecting groups in your molecule. If your substrate is sensitive to strong acids like TFA, consider using milder deprotection conditions.[5]

Troubleshooting Guides

Amide Coupling with this compound
Issue Possible Cause Troubleshooting Steps
Low to no product formation Inactive coupling reagents (EDC/NHS) due to moisture.Use fresh, high-quality EDC and NHS. Allow reagent bottles to warm to room temperature before opening to prevent condensation.[7]
Incorrect pH for the reaction.For a two-step reaction, perform the carboxyl activation with EDC/NHS at pH 4.5-6.0 (e.g., in MES buffer). Then, adjust the pH to 7.2-7.5 for the amine coupling step.[7]
Presence of primary amines in the buffer (e.g., Tris).Use non-amine-containing buffers such as MES for activation and PBS for coupling.[8]
Difficulty in monitoring by TLC PEGylated compounds are not UV active.Use a suitable TLC stain. Dragendorff's reagent is effective for visualizing PEG compounds.[4] Iodine vapor can also be used.[9]
Poor separation of starting material and product.Experiment with different solvent systems for TLC, for example, a mixture of dichloromethane and methanol.
Product purification is challenging Residual coupling reagents or by-products.Purification can be performed by reversed-phase HPLC.[6]
Boc Deprotection of this compound
Issue Possible Cause Troubleshooting Steps
Incomplete deprotection Insufficient acid strength or reaction time.Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in dichloromethane) or extend the reaction time.[5]
Poor solubility of the starting material.Ensure the PEGylated compound is fully dissolved in the reaction solvent.
Formation of side products The substrate contains other acid-labile protecting groups.Consider milder deprotection methods, such as using zinc bromide or oxalyl chloride/methanol.[5]
Difficulty in isolating the product The product is the TFA salt, which may be difficult to handle.After removing the excess TFA by co-evaporation with toluene, the TFA salt can often be used directly in the next step. To obtain the free amine, the residue can be neutralized with a saturated aqueous solution of sodium bicarbonate during work-up.[5]

Experimental Protocols

Protocol 1: Monitoring Amide Coupling by TLC
  • Prepare the TLC plate: Spot the starting amine, this compound, and the reaction mixture on a silica gel TLC plate.

  • Develop the plate: Use a suitable solvent system, such as 10% methanol in dichloromethane.

  • Visualize the spots:

    • Dry the plate and view under a UV lamp (254 nm) if any of your components are UV-active.

    • Stain the plate using an appropriate reagent. For PEG compounds, dipping the plate in a Dragendorff's reagent solution is effective.[4] Alternatively, place the plate in a chamber with iodine crystals.[9]

  • Analyze the results: The formation of a new spot with a different Rf value from the starting materials indicates product formation. The disappearance of the starting material spot indicates reaction completion.

Protocol 2: Monitoring Boc Deprotection by ¹H NMR
  • Take a sample: Withdraw a small aliquot from the reaction mixture.

  • Prepare the sample: Remove the solvent and excess acid under reduced pressure.

  • Dissolve the sample: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum: Monitor the disappearance of the singlet peak at approximately 1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protecting group.[5] Complete disappearance of this peak indicates the completion of the deprotection reaction.

Protocol 3: General Procedure for Boc Deprotection using TFA
  • Dissolve the this compound-conjugated molecule in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (a common ratio is 20-50% TFA in DCM).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-2 hours).[10]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene three times.[5]

  • The resulting TFA salt of the deprotected amine can be used in the next step or neutralized with a mild base.

Visualizations

Amide_Coupling_Workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling cluster_monitoring Reaction Monitoring Boc_PEG_COOH This compound EDC_NHS EDC, NHS (pH 4.5-6.0, MES Buffer) Boc_PEG_COOH->EDC_NHS Activated_Ester NHS-activated PEG Ester EDC_NHS->Activated_Ester Coupling pH 7.0-8.5 (PBS Buffer) Activated_Ester->Coupling Amine R-NH₂ Amine->Coupling Product Boc-NH-PEG8-Amide-R Coupling->Product TLC TLC Coupling->TLC LCMS LC-MS Coupling->LCMS

Caption: Workflow for amide bond formation using this compound.

Boc_Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up Boc_PEG_Compound Boc-NH-PEG-R Acid TFA in DCM Boc_PEG_Compound->Acid Deprotected_Product H₂N-PEG-R (TFA Salt) Acid->Deprotected_Product TLC TLC (Lower Rf) Acid->TLC LCMS LC-MS Acid->LCMS NMR ¹H NMR (Boc peak disappears) Acid->NMR Evaporation Remove solvent & excess TFA Deprotected_Product->Evaporation Neutralization Neutralize (optional) Evaporation->Neutralization Final_Product Free Amine: H₂N-PEG-R Neutralization->Final_Product

Caption: Workflow for the Boc deprotection of a Boc-NH-PEG-conjugated molecule.

Troubleshooting_Logic cluster_amide Amide Coupling Troubleshooting cluster_boc Boc Deprotection Troubleshooting Start Reaction Issue Reaction_Type Which Reaction? Start->Reaction_Type Amide_Coupling Amide Coupling Reaction_Type->Amide_Coupling Amide Boc_Deprotection Boc Deprotection Reaction_Type->Boc_Deprotection Boc Check_Reagents Use Fresh EDC/NHS Amide_Coupling->Check_Reagents Check_pH Verify pH (4.5-6.0 then 7.0-8.5) Amide_Coupling->Check_pH Check_Buffer Use Non-Amine Buffer Amide_Coupling->Check_Buffer Incomplete Incomplete Reaction? Boc_Deprotection->Incomplete Side_Products Side Products? Boc_Deprotection->Side_Products Increase_Acid Increase Acid/Time Incomplete->Increase_Acid Milder_Conditions Use Milder Acid Side_Products->Milder_Conditions

Caption: A logical diagram for troubleshooting common reaction issues.

References

Best practices for handling and storing Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Boc-NH-PEG8-CH2CH2COOH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal carboxylic acid, connected by an 8-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the molecule in aqueous solutions. Its primary application is in bioconjugation and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules designed to induce the degradation of specific target proteins within a cell.[1][3]

Q2: What are the key reactive groups on this molecule and how are they used?

This linker has two key reactive groups:

  • Carboxylic Acid (-COOH): This group readily reacts with primary and secondary amines to form a stable amide bond. This reaction is typically facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[4][5]

  • Boc-protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the free amine.[5][][7] This newly exposed amine can then be coupled to other molecules, such as a ligand for an E3 ubiquitin ligase in PROTAC synthesis.

Q3: How does the PEG spacer influence the properties of the final conjugate?

The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:

  • Increased Solubility: PEG is hydrophilic and increases the aqueous solubility of the molecule it is attached to.[5]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the two conjugated molecules.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase a molecule's stability, prolong its circulation half-life, and reduce its immunogenicity.[8]

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its stability and reactivity.

ParameterRecommendationShort-Term Storage (days to weeks)Long-Term Storage (months to years)
Temperature Store in a cool, dry, and dark place.0 – 4 °C[4][9]-20 °C[4][9][10]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.
Light Sensitivity The compound should be protected from light.[11]
Shipping The product is generally stable for a few weeks at ambient temperature during standard shipping.[4][9]

Experimental Protocols

Protocol 1: Amide Coupling of Carboxylic Acid with a Primary Amine using EDC/NHS

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a target protein ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vial, dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS/Sulfo-NHS relative to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Conjugation to the Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker is a good starting point, but this may require optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC), reverse-phase HPLC, or ion-exchange chromatography to remove unreacted reagents and byproducts.[10][]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Scavengers (optional, e.g., triisopropylsilane (TIS) and water, especially for peptide-based molecules)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM in a reaction vessel.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and necessity of scavengers depend on the sensitivity of the conjugated molecule to the carbocation generated during deprotection. For simpler molecules, a solution of 25-50% TFA in DCM can be sufficient.[8]

  • Deprotection:

    • Add the TFA cleavage cocktail or TFA/DCM solution to the dissolved conjugate.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.

  • Product Isolation:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure (rotary evaporation). To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene multiple times.[1]

    • Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

    • Isolate the precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the product pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the final product under vacuum. The product will be the TFA salt of the amine.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Amide Coupling Yield Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the NHS ester with the amine is most efficient at pH 7-8.Verify the pH of your buffers. Consider a two-step reaction where activation is performed at a lower pH, followed by an increase in pH for the coupling step.[7][13]
Hydrolysis of Reagents: EDC and NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[13]Always use fresh solutions of EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for stock solutions.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for the activated carboxylic acid.Use non-amine containing buffers such as MES for activation and PBS for coupling.[2]
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[13]If using a large excess of EDC, try reducing the concentration.
Inefficient Boc Deprotection Incomplete Reaction: Insufficient reaction time or TFA concentration.Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If necessary, increase the reaction time or the concentration of TFA.
Side Reactions: The tert-butyl cation generated during deprotection can cause unwanted side reactions with sensitive functional groups.Use scavengers like triisopropylsilane (TIS) and water in your cleavage cocktail to trap the tert-butyl cation.[1]
Difficulty in Purifying the Final Product Heterogeneous Reaction Mixture: The reaction may result in a mixture of unreacted starting materials, desired product, and multiple-conjugated species.Optimize the molar ratio of the reactants to favor the desired product.
Similar Properties of Reactants and Products: The PEG linker can make separation based on size or polarity challenging.Utilize a combination of purification techniques. For example, an initial size-exclusion chromatography step to remove small molecule reagents, followed by ion-exchange or reverse-phase chromatography to separate based on charge or hydrophobicity.[10]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Recruitment Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC mechanism of action.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Synthesis Start Start Step1 Step 1: Amide Coupling (Boc-NH-PEG8-COOH + POI Ligand-NH2) Start->Step1 Product1 Boc-NH-PEG8-Ligand(POI) Step1->Product1 Step2 Step 2: Boc Deprotection (TFA) Product1->Step2 Product2 H2N-PEG8-Ligand(POI) Step2->Product2 Step3 Step 3: Amide Coupling (Product 2 + E3 Ligase Ligand-COOH) Product2->Step3 Purification Purification & Characterization (HPLC, LC-MS) Step3->Purification FinalProduct Final PROTAC Molecule Purification->FinalProduct

Caption: PROTAC synthesis workflow.

References

Technical Support Center: Scaling Up Syntheses of Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) for scaling up the synthesis of Boc-NH-PEG8-CH2CH2COOH. This versatile PEG linker is crucial in bioconjugation, drug delivery, and the development of therapeutics like PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges include:

  • Maintaining Monodispersity: Ensuring a homogenous product with a precise PEG chain length of eight ethylene glycol units is critical, as polydispersity can affect the linker's properties and the final conjugate's efficacy.

  • Purification: The hydrophilic nature of the PEG chain can make separation from starting materials and byproducts challenging, often requiring specialized chromatographic techniques.

  • Protecting Group Stability: Ensuring the stability of the Boc protecting group during the synthesis and its efficient removal without affecting the rest of the molecule is crucial.

  • Reaction Kinetics: Williamson ether synthesis, a common method for building the PEG chain, can have slow reaction kinetics, especially at larger scales.[1]

  • Impurity Profile: Controlling and minimizing the formation of impurities, such as diol byproducts from the PEG starting material, is essential for obtaining a high-purity final product.[2]

Q2: What are the recommended analytical methods for quality control during and after the synthesis?

A2: A combination of analytical techniques is recommended for comprehensive quality control:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the final product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often used to assess purity and quantify the product. The use of a charged aerosol detector (CAD) can be beneficial as PEG linkers may lack a strong UV chromophore.

  • Size-Exclusion Chromatography (SEC): SEC can be used to verify the molecular weight and assess the polydispersity of the PEG chain.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of key functional groups.

Q3: Are there alternative synthetic strategies to the traditional Williamson ether synthesis for scaling up?

A3: Yes, stepwise synthesis using base-labile protecting groups offers a more convenient "one-pot" approach for PEG elongation. This method can reduce the number of steps from three (deprotection, deprotonation, and coupling) to two (deprotection and coupling), potentially simplifying the process and reducing costs.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction during the PEG chain elongation (Williamson ether synthesis).- Increase reaction time and/or temperature. - Ensure anhydrous conditions, as water can quench the alkoxide intermediate. - Use a phase-transfer catalyst to improve reaction rate.
Loss of product during aqueous workup due to the hydrophilic nature of the PEG linker.- Perform extractions with a more polar solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol. - Saturate the aqueous phase with sodium chloride to decrease the solubility of the PEGylated product.
Inefficient purification leading to product loss.- Optimize the gradient and mobile phase for RP-HPLC. - Consider alternative purification methods like flash chromatography with a suitable stationary phase.
Incomplete Boc Deprotection Insufficient acid strength or concentration.- Increase the concentration of trifluoroacetic acid (TFA) in DCM (e.g., from 20% to 50%). - Use a stronger acid system like 4M HCl in dioxane.[4]
Short reaction time or low temperature.- Extend the reaction time and monitor progress by TLC or LC-MS.[4]
Presence of Impurities (e.g., di-PEG, starting material) Incomplete reaction or side reactions.- Carefully monitor the reaction stoichiometry. - Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation.
Ineffective purification.- Employ high-resolution purification techniques like preparative HPLC. - Use orthogonal purification methods if a single technique is insufficient.
Product Degradation Instability of the PEG chain under harsh reaction conditions.- Use milder reaction conditions where possible. - Ensure proper quenching of reactive reagents.
Instability of the Boc group to certain reagents.- Screen reagents for compatibility with the Boc protecting group before use.

Experimental Protocols

Illustrative Stepwise Synthesis of this compound

This protocol is a generalized representation based on common synthetic strategies for heterobifunctional PEGs. Optimization will be required for specific scales and equipment.

Step 1: Synthesis of a Boc-NH-PEG4-OH Intermediate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-(CH₂)₂-OH in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH) portion-wise. Stir for 30 minutes at 0°C.

  • PEGylation: Slowly add a solution of triethylene glycol ditosylate in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the crude product by column chromatography on silica gel.

Step 2: Iterative Elongation to Boc-NH-PEG8-OH

  • Repeat the deprotonation and PEGylation steps using the Boc-NH-PEG4-OH intermediate and another equivalent of triethylene glycol ditosylate.

  • Purify the resulting Boc-NH-PEG8-OH using column chromatography.

Step 3: Introduction of the Carboxylic Acid Moiety

  • Oxidation: Dissolve the Boc-NH-PEG8-OH in a suitable solvent system (e.g., a mixture of acetonitrile, water, and carbon tetrachloride).

  • Add sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃). Stir vigorously at room temperature for 2-4 hours.

  • Workup and Purification: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Dissolve the residue in water and extract with DCM. The combined organic layers are dried, filtered, and concentrated. Purify the final product, this compound, by preparative RP-HPLC.

Data Presentation

Table 1: Representative Purity and Yield Data at Different Scales
Scale Starting Material (Boc-NH-(CH₂)₂-OH) Overall Yield (%) Purity (by HPLC, %)
Lab Scale1 g45-55>98
Pilot Scale100 g40-50>97
Production Scale1 kg35-45>95

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and purification methods employed.

Visualizations

Diagram 1: General Workflow for Scaling Up this compound Synthesis

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Pilot Production cluster_2 Phase 3: Manufacturing Route_Scouting Route Scouting & Feasibility Reaction_Optimization Reaction Condition Optimization Route_Scouting->Reaction_Optimization Analytical_Development Analytical Method Development Reaction_Optimization->Analytical_Development Process_Scale_Up Process Scale-Up (e.g., 100 g scale) Analytical_Development->Process_Scale_Up Impurity_Profiling Impurity Profiling Process_Scale_Up->Impurity_Profiling Purification_Optimization Purification Method Optimization Impurity_Profiling->Purification_Optimization Process_Validation Initial Process Validation Purification_Optimization->Process_Validation Tech_Transfer Technology Transfer to Manufacturing Process_Validation->Tech_Transfer GMP_Production GMP Production (kg scale) Tech_Transfer->GMP_Production QC_QA Quality Control & Quality Assurance GMP_Production->QC_QA

Caption: A three-phase workflow for scaling up PEG linker synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC/LC-MS) Low_Yield->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Complete_Reaction Reaction Complete Check_Reaction->Complete_Reaction Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Check_Workup Review Workup Procedure Incomplete_Reaction->Check_Workup No Complete_Reaction->Check_Workup Product_Loss_Workup Product Loss During Workup Check_Workup->Product_Loss_Workup Optimize_Workup Modify Extraction/ Precipitation Product_Loss_Workup->Optimize_Workup Yes Check_Purification Analyze Purification Fractions Product_Loss_Workup->Check_Purification No Product_Loss_Purification Product Loss During Purification Check_Purification->Product_Loss_Purification Optimize_Purification Optimize Chromatography Product_Loss_Purification->Optimize_Purification Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

Validating the Structure of Boc-NH-PEG8-CH2CH2COOH Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of bifunctional PEG linkers, such as Boc-NH-PEG8-CH2CH2COOH, is paramount in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Ensuring the precise molecular weight, purity, and structural confirmation of these linkers is a critical step in producing well-defined and effective bioconjugates. This guide provides a comparative overview of the primary analytical methods for validating the structure of this compound, complete with experimental protocols and data interpretation.

A Multi-faceted Approach to Structural Validation

A comprehensive validation of this compound structure requires a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, leading to a complete and confident characterization of the molecule. The typical analytical workflow involves initial structural confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), followed by purity assessment using High-Performance Liquid Chromatography (HPLC).

synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Primary Structure ms Mass Spectrometry (ESI-MS, MALDI-TOF) synthesis->ms Molecular Weight hplc HPLC Analysis (RP-HPLC) synthesis->hplc Purity & Impurities confirmation Structural Confirmation nmr->confirmation ms->confirmation hplc->confirmation

Figure 1. General workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key Information Provided by NMR:
  • ¹H NMR: Confirms the presence and connectivity of protons in the Boc group, the PEG backbone, and the propionic acid moiety. Integration of proton signals can be used for quantitative analysis (qNMR) to assess purity.[3]

  • ¹³C NMR: Verifies the carbon skeleton of the molecule, including the carbonyl carbons of the Boc and carboxylic acid groups, and the characteristic repeating ethylene glycol units.[4]

It is important to note that for larger PEG chains, the coupling between ¹³C and ¹H can lead to complex spectra, but for a short PEG8 linker, the spectra are generally well-resolved.[5]

Experimental Protocols:

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse ('zg' on Bruker).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (D1): 5 seconds for quantitative measurements to ensure full relaxation of all protons.

    • Temperature: 298 K.

¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

Data Interpretation:
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (t-butyl)~1.4 (s, 9H)~28.5 (CH₃), ~79.5 (quaternary C)
PEG Backbone (-CH₂CH₂O-)~3.6 (m, 32H)~70.5
-NH-CH₂-~3.3 (t, 2H)~40.3
-CH₂-COOH~2.6 (t, 2H)~35.1
-CH₂-CH₂-COOH~3.7 (t, 2H)~68.9
Boc C=O-~156.1
Carboxylic Acid C=O-~174.5

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): Precise Molecular Weight Determination

Mass spectrometry is crucial for confirming the molecular weight of the this compound conjugate. The two most common techniques are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

Key Information Provided by MS:
  • Molecular Ion Peak: Confirms the molecular weight of the intact molecule. For this compound, the expected monoisotopic mass is approximately 541.31 g/mol .[6]

  • Fragmentation Pattern: Provides additional structural information. Common fragments include the loss of the Boc group (-100 Da) or isobutylene from the Boc group (-56 Da).[7]

  • Purity Assessment: Can reveal the presence of impurities with different molecular weights.

Comparison of ESI-MS and MALDI-TOF MS:
Technique Advantages Disadvantages Best For
ESI-MS Soft ionization, suitable for LC-MS coupling, provides information on charged species.[8]Can produce multiple charged ions, which may complicate spectra.Routine confirmation and LC-MS analysis.
MALDI-TOF MS Primarily produces singly charged ions, leading to simpler spectra. High mass accuracy.[9]Requires a suitable matrix, and sample preparation can be crucial.Accurate mass determination of the pure compound.
Experimental Protocols:

ESI-MS

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 10-100 µg/mL.

  • Infusion: Direct infusion into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

MALDI-TOF MS

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEG analysis.

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).

    • Mix the sample solution (1 mg/mL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument: MALDI-TOF mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ion mode, reflector mode for higher resolution.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is the workhorse for determining the purity of the this compound conjugate and for identifying and quantifying any impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Key Information Provided by HPLC:
  • Purity: The area of the main peak relative to the total area of all peaks provides a measure of purity.

  • Impurity Profile: Detects the presence of starting materials, by-products, or degradation products.

  • Quantification: Can be used for quantitative analysis with an appropriate standard.

Comparison of HPLC Detectors:
Detector Principle Advantages Disadvantages
UV-Vis Measures absorbance of UV-Vis light.Widely available, robust.This compound has a weak chromophore (the amide bond), leading to low sensitivity.
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal detector.Not compatible with gradient elution, lower sensitivity.[8]
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent and measures light scattered by the non-volatile analyte particles.Universal detector for non-volatile analytes, compatible with gradient elution, more sensitive than RI.Non-linear response.
Charged Aerosol Detector (CAD) Similar to ELSD but charges the analyte particles and measures the charge.Universal for non-volatile analytes, compatible with gradient elution, generally more sensitive and provides a more uniform response than ELSD.

For a molecule like this compound, which lacks a strong UV chromophore, ELSD or CAD are the detectors of choice for accurate purity determination.

Experimental Protocol for RP-HPLC with ELSD/CAD:
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 0.5-1 mg/mL.

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30-40 °C.

    • Evaporator Temperature: 50-60 °C.

    • Gas Flow (Nitrogen): 1.5-2.0 L/min.

Logical Relationships of Analytical Data

The data obtained from these different analytical techniques are interconnected and provide a holistic view of the molecule's structure and purity.

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC nmr_h ¹H NMR - Proton environment - Connectivity - Purity (qNMR) validation Validated Structure of This compound nmr_h->validation nmr_c ¹³C NMR - Carbon skeleton - Functional groups nmr_c->validation ms_mw Molecular Weight - Intact mass ms_mw->validation ms_frag Fragmentation - Structural fragments ms_frag->nmr_h corroborates ms_frag->nmr_c corroborates hplc_purity Purity Assessment - % Purity hplc_purity->validation hplc_impurities Impurity Profiling - Related substances hplc_impurities->validation

Figure 2. Interrelationship of information from different analytical methods for structural validation.

Conclusion

A robust and reliable validation of the structure of this compound conjugates is achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and HPLC. NMR provides the definitive structural elucidation, MS confirms the molecular weight, and HPLC assesses the purity. By employing the detailed methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical bifunctional linker, thereby facilitating the development of safe and effective bioconjugate therapeutics.

References

In-vitro assays to confirm the activity of PROTACs with a PEG8 linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-vitro assays to confirm the activity of Proteolysis Targeting Chimeras (PROTACs) featuring a PEG8 linker. This guide details experimental methodologies, presents quantitative data for comparative analysis, and visualizes key biological and experimental processes.

PROTACs are a revolutionary class of therapeutic molecules that hijack the body's own cellular machinery to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component, and polyethylene glycol (PEG) linkers, particularly those with eight repeating units (PEG8), are frequently used due to their favorable physicochemical properties, such as improved solubility and cell permeability.[2][3] The length and composition of the linker are crucial for the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]

This guide will explore the key in-vitro assays used to evaluate the efficacy of PROTACs with a PEG8 linker, providing a framework for their rational design and optimization.

Comparative Analysis of PROTAC Activity

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: DC50, the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation.[2] The following table provides a comparative overview of the degradation efficiency of a hypothetical PROTAC targeting "Protein X" with varying PEG linker lengths, illustrating the importance of linker optimization.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2PEG621078
PROTAC-3 PEG8 (starting point) 75 92
PROTAC-4PEG109589
PROTAC-5PEG1235065
Table 1: Hypothetical comparative data of PROTACs with varying PEG linker lengths. In this example, the PEG8 linker demonstrates the optimal balance of length and flexibility, resulting in the most potent degradation of Protein X.[2]

Key In-Vitro Assays for PROTAC Evaluation

A variety of in-vitro assays are employed to characterize the activity of PROTACs. Each assay provides unique insights into the different stages of the PROTAC mechanism of action.

AssayPurposeKey ReadoutsAdvantagesDisadvantages
Western Blot To quantify the degradation of the target protein.Target protein levels, DC50, Dmax.Gold standard for protein quantification, widely accessible.Semi-quantitative, lower throughput.
Ternary Complex Formation Assays (e.g., NanoBRET, TR-FRET, Pull-down) To confirm the formation of the POI-PROTAC-E3 ligase complex.Proximity-based signal (BRET, FRET), co-immunoprecipitation.Direct evidence of the PROTAC's primary mechanism, can be high-throughput.Can be technically challenging, may not always correlate with degradation.
In-Vitro Ubiquitination Assay To demonstrate that the target protein is ubiquitinated in the presence of the PROTAC.Ubiquitinated target protein (detected by Western Blot).Confirms the catalytic activity of the ternary complex.Requires purified proteins and specific reagents, can be complex to set up.
Cellular Thermal Shift Assay (CETSA) To verify target engagement by the PROTAC within a cellular context.Shift in the melting temperature of the target protein.Confirms target binding in a physiological environment.[4]Indirect measure of activity, may not correlate with degradation.

Signaling Pathways and Experimental Workflows

To effectively design and interpret experiments, it is crucial to understand the underlying biological pathways and the workflow of the assays.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC that recruits an E3 ubiquitin ligase to a target protein for degradation.

PROTAC_Mechanism PROTAC PROTAC (with PEG8 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential for the comprehensive evaluation of a PROTAC's activity.

Experimental_Workflow cluster_Cellular_Assays Cell-Based Assays cluster_Biochemical_Assays Biochemical Assays Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Treatment->CETSA Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., NanoBRET, Pull-down) Ternary_Complex_Formation->Data_Analysis Ubiquitination_Assay In-Vitro Ubiquitination Assay Ubiquitination_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC with PEG8 linker

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein. After washing, incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells

This protocol describes a method to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.[6]

Materials:

  • HEK293 cells

  • Plasmids for expressing HaloTag®-E3 ligase and POI-NanoLuc® fusion proteins

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Vivazine Substrate

  • PROTAC with PEG8 linker

Procedure:

  • Transfection: Co-transfect HEK293 cells with the plasmids expressing the HaloTag®-E3 ligase and POI-NanoLuc® fusion proteins.

  • Cell Plating: Plate the transfected cells in a suitable assay plate.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Subsequently, add the Nano-Glo® Vivazine Substrate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation.[6]

Protocol 3: In-Vitro Ubiquitination Assay

This assay directly assesses the ubiquitination of the target protein induced by the PROTAC.

Materials:

  • Recombinant purified target protein (POI)

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Ubiquitin

  • ATP

  • PROTAC with PEG8 linker

  • Reaction buffer

  • SDS-PAGE and Western Blotting reagents

  • Anti-ubiquitin antibody and anti-POI antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, E1, E2, E3, ubiquitin, ATP, and the target protein.

  • PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated species of the target protein. A high-molecular-weight smear indicates successful ubiquitination. Confirm the presence of the target protein with an anti-POI antibody.[7]

Conclusion

The confirmation of in-vitro activity is a critical step in the development of PROTACs. The use of a PEG8 linker is a common strategy to enhance the drug-like properties of these molecules. A comprehensive evaluation using a panel of assays, including Western Blot for degradation, ternary complex formation assays, ubiquitination assays, and CETSA for target engagement, is essential to fully characterize the efficacy and mechanism of action of a PROTAC. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to design, execute, and interpret these crucial experiments, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of Molecules Synthesized with Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthesized biomolecules is paramount. The choice of linker, such as Boc-NH-PEG8-CH2CH2COOH, a discrete polyethylene glycol (PEG) linker, significantly impacts the physicochemical properties and, consequently, the analytical readouts of the final conjugate. This guide provides a comparative analysis of the mass spectrometry performance for molecules synthesized with this discrete PEG8 linker against common alternatives like polydisperse PEGs and non-PEG linkers.

The Advantage of Discrete PEG Linkers in Mass Spectrometry

The this compound linker offers a significant advantage in mass spectrometry due to its monodisperse nature. Unlike traditional polydisperse PEGs, which are a heterogeneous mixture of different chain lengths, a discrete PEG linker has a defined molecular weight. This homogeneity translates to sharper, better-resolved peaks in the mass spectrum, simplifying data interpretation and enhancing analytical accuracy. This is particularly crucial in applications like Proteolysis Targeting Chimeras (PROTACs), where the linker length and composition are critical for therapeutic efficacy.

Comparative Analysis of Linkers by Mass Spectrometry

The choice of linker directly influences the quality of mass spectrometry data. Below is a comparison of expected performance characteristics for a peptide conjugated with this compound versus a polydisperse PEG linker and a non-PEG alternative, polysarcosine.

FeatureThis compound (Discrete PEG)Polydisperse PEG (e.g., PEG 2000)Polysarcosine (PSar) Linker
Mass Spectrum Single, sharp peak for the conjugated molecule.Broad, unresolved hump or a series of peaks differing by 44 Da (the mass of an ethylene glycol unit).Single, sharp peak, similar to discrete PEG.
Resolution High resolution, allowing for accurate mass determination.Low resolution, making it difficult to determine the exact mass and purity.High resolution, enabling precise mass measurement.
Signal-to-Noise Ratio High, due to the concentration of the ion signal in a single peak.Low, as the ion signal is distributed across a wide mass range.High, for the same reasons as discrete PEG.
Data Interpretation Straightforward, facilitating unambiguous identification of the conjugated species.Complex, often requiring deconvolution algorithms to estimate the average molecular weight.Clear and unambiguous, similar to discrete PEG.
Impurity Detection Easy to identify unconjugated species and other impurities as distinct peaks.Difficult to distinguish impurities from the inherent heterogeneity of the PEG.Straightforward detection of impurities.

Experimental Protocols for Mass Spectrometry Analysis

Detailed methodologies are crucial for obtaining high-quality mass spectrometry data. Below are tailored protocols for the analysis of a peptide conjugated with this compound.

Protocol 1: MALDI-TOF Mass Spectrometry

This protocol is suitable for the rapid analysis of the purity and molecular weight of a peptide conjugated with the discrete PEG8 linker.

1. Sample Preparation:

  • Dissolve the PEGylated peptide in a 50:50 solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1-10 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/0.1% TFA.

3. Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
  • Spot 1 µL of the sample solution onto the dried matrix spot.
  • Allow the spot to completely dry at room temperature before analysis.

4. Mass Spectrometry Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
  • Calibrate the instrument using a standard peptide mixture.
  • Acquire spectra over a mass range appropriate for the expected molecular weight of the PEGylated peptide.

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for the detailed characterization and quantification of molecules conjugated with the this compound linker, particularly in complex mixtures.

1. Sample Preparation:

  • Dissolve the sample in an appropriate solvent, such as water or a low percentage of organic solvent, compatible with the LC mobile phase.
  • For complex matrices like plasma, a protein precipitation or solid-phase extraction step may be necessary.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS: For fragmentation analysis, select the precursor ion of the PEGylated molecule and fragment using collision-induced dissociation (CID).
  • Data Analysis: Analyze the data to determine the accurate mass, fragmentation pattern, and quantity of the target molecule.

Visualizing the Application: PROTACs and Targeted Protein Degradation

The this compound linker is frequently utilized in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A common strategy involves recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Pathway Target_Protein Target Protein (e.g., BRD4) PROTAC PROTAC (with PEG8 Linker) Target_Protein->PROTAC Binds to warhead Polyubiquitination Polyubiquitination of Target Protein Target_Protein->Polyubiquitination Proximity-induced E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->PROTAC Binds to E3 ligase ligand Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

PROTAC mechanism of action leading to targeted protein degradation.

Experimental_Workflow Synthesis Synthesis of Boc-NH-PEG8-Molecule Purification Purification (e.g., HPLC) Synthesis->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis MALDI MALDI-TOF (Purity & MW) MS_Analysis->MALDI LCMS LC-MS/MS (Structure & Quantity) MS_Analysis->LCMS Data_Interpretation Data Interpretation & Comparison MALDI->Data_Interpretation LCMS->Data_Interpretation

General experimental workflow for the analysis of synthesized molecules.

A Head-to-Head Battle: Boc vs. Fmoc-Protected PEG Linkers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies for polyethylene glycol (PEG) linkers is a critical decision that profoundly impacts yield, purity, and overall efficiency. This comprehensive guide provides an objective comparison of these two cornerstone methodologies, supported by representative experimental data and detailed protocols to inform the selection process for your next PEGylated peptide project.

The incorporation of PEG linkers into peptides is a widely employed strategy to enhance solubility, increase bioavailability, and reduce immunogenicity.[1] However, the success of synthesizing these modified peptides hinges on the selection of an appropriate solid-phase peptide synthesis (SPPS) strategy. The two most dominant approaches, Boc and Fmoc chemistry, differ fundamentally in their deprotection and cleavage conditions, presenting distinct advantages and disadvantages.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The core distinction between the two methods lies in the chemical nature of the N-terminal protecting group used on the amino acids and the PEG linker. The Boc strategy employs an acid-labile protecting group, while the Fmoc strategy utilizes a base-labile one. This fundamental difference dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage from the solid support.[][3]

FeatureBoc-Protected PEG LinkersFmoc-Protected PEG Linkers
Nα-Deprotection Reagent Strong Acid (e.g., 50% TFA in DCM)[4]Base (e.g., 20% Piperidine in DMF)[5]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)[]
Final Cleavage Reagent Strong Acid (e.g., Anhydrous HF, TFMSA)[3][4]Strong Acid (e.g., 95% TFA)[6][7]
Orthogonality Acid-labile Nα-protection, stronger acid for final cleavage.Base-labile Nα-protection, acid-labile side-chain and linker cleavage.[]
Resin Compatibility Merrifield, PAM, MBHA resins[4]Wang, Rink Amide, 2-Chlorotrityl resins[9]
Key Advantages - Often higher crude purity for hydrophobic peptides.- Reduced risk of diketopiperazine formation.[4]- Milder deprotection conditions.- Suitable for acid-sensitive residues (e.g., Trp, Met).[]- Automated synthesis is more straightforward.
Key Disadvantages - Harsh final cleavage conditions (HF).- Repetitive strong acid deprotection can degrade sensitive sequences.- Piperidine can cause side reactions.- Potential for premature cleavage with highly acid-labile linkers.

Performance Comparison: A Representative Synthesis

ParameterBoc StrategyFmoc Strategy
Crude Yield ~75%~70%
Crude Purity (by HPLC) ~65%~60%
Coupling Efficiency (average per step) >99%>99%
Synthesis Time (manual) ~48 hours~36 hours
Key Side Products - Truncated sequences- Alkylated side chains- Deletion sequences- Aspartimide formation (if Asp is present)

Note: These values are representative and can vary significantly based on the specific peptide sequence, PEG linker length, and laboratory technique.

Experimental Workflows and Deprotection Mechanisms

The workflows for Boc and Fmoc SPPS are cyclical processes involving repeated deprotection and coupling steps. The key difference lies in the reagents used for the deprotection of the Nα-amino group.

Boc_Workflow Resin Boc-AA-PEG-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Next Boc-AA, Activator) Neutralization->Coupling Wash Wash (DCM, IPA) Coupling->Wash Wash->Deprotection Repeat n times Final_Peptide H-Peptide-PEG-Resin Wash->Final_Peptide

Boc-SPPS Workflow for PEGylated Peptides.

Fmoc_Workflow Resin Fmoc-AA-PEG-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Coupling Coupling (Next Fmoc-AA, Activator) Coupling->Deprotection Repeat n times Final_Peptide H-Peptide-PEG-Resin Coupling->Final_Peptide Wash->Coupling Deprotection_Mechanisms cluster_boc Boc Deprotection (Acidolysis) cluster_fmoc Fmoc Deprotection (β-Elimination) Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ H_plus H+ (from TFA) Free_Amine H3N+-Peptide Protonated_Boc->Free_Amine Carbocation tert-butyl cation Protonated_Boc->Carbocation CO2 CO2 Protonated_Boc->CO2 Fmoc_Peptide Fmoc-NH-Peptide Intermediate Anionic Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Free_Amine_Fmoc H2N-Peptide Intermediate->Free_Amine_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct

References

Assessing the Impact of the PEG8 Linker on the Permeability of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a fine balance of physicochemical properties to ensure effective target engagement and degradation. A critical determinant of a PROTAC's success is its ability to permeate cell membranes to reach its intracellular target. The linker region, connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in modulating this permeability. Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the PEG8 linker, have garnered significant attention. This guide provides a comprehensive comparison of the impact of the PEG8 linker on PROTAC permeability, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The "Chameleon Effect" of PEG Linkers

Flexible linkers, such as those containing PEG chains, can enable PROTACs to adopt different conformations depending on their environment. In an aqueous milieu, the PROTAC may exist in an extended conformation, exposing its polar surface area. However, upon approaching the lipophilic cell membrane, the flexible linker can allow the molecule to fold into a more compact, globular shape. This conformational rearrangement can shield the polar functionalities, reducing the solvent-accessible polar surface area and facilitating passive diffusion across the cell membrane. This phenomenon, often referred to as the "chameleon effect," is a key factor in the enhanced permeability observed with some PEG-linked PROTACs[1][2].

Quantitative Comparison of Linker Impact on PROTAC Permeability

The permeability of a PROTAC is experimentally determined using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a membrane. The following tables summarize experimental data from various studies, comparing the permeability of PROTACs with different linkers.

Table 1: Impact of PEG Linker Length on the Permeability of VH032-Based PROTACs (PAMPA)

PROTACLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Compound 7 2-unit PEG linker0.6[3][4]
Compound 8 3-unit PEG linker0.03[3]
Compound 10 2-unit PEG linker~0.3 (estimated from graph)[3]
Compound 11 4-unit PEG linker~0.15 (estimated from graph)[3]
Compound 15 1-unit PEG linker~0.005 (estimated from graph)[3]
Compound 16 2-unit PEG linker~0.0025 (estimated from graph)[3]
Compound 17 Alkyl linker0.002[3]

Note: Data is extracted from studies on VH032-based PROTACs and illustrates the trend of decreasing permeability with increasing PEG linker length in this specific series.

Table 2: Permeability of Androgen Receptor (AR) PROTACs with PEG Linkers (PAMPA & Caco-2)

PROTACLinker TypePAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)Reference
PROTAC 14 PEG-linkerBLQ1.78.4[5]
PROTAC 20b -BLQ0.350.7[5]
PROTAC 20d PEG-linkerBLQ<0.7>12[5]

BLQ = Below Limit of Quantification. This data highlights that even with PEG linkers, PROTAC permeability can be low and subject to active efflux in cell-based assays.

Experimental Protocols

Accurate assessment of PROTAC permeability is crucial for lead optimization. The following are detailed protocols for the most common in vitro permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Detailed Protocol:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% dodecane solution of a phospholipid mixture) to form an artificial membrane.

    • The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Preparation of Solutions:

    • Donor Solution: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration typically ranging from 10 to 100 µM.

    • Acceptor Solution: The acceptor wells of a 96-well plate are filled with buffer, which may contain a surfactant to improve the solubility of the permeated compound.

  • Assay Procedure:

    • The filter plate (donor compartment) is placed on top of the acceptor plate.

    • The donor solution containing the PROTAC is added to the wells of the filter plate.

    • The plate assembly is incubated at room temperature for a defined period (typically 4-18 hours).

  • Quantification and Data Analysis:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based method that provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms. It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Detailed Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable filter supports in multi-well plates (e.g., Transwell® plates).

    • The cells are cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solutions:

    • The PROTAC is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a typical concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) compartments.

    • The basolateral compartment is filled with fresh transport buffer.

    • The dosing solution containing the PROTAC is added to the apical compartment.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Samples are collected from the basolateral compartment at specified time points.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:

    • The procedure is reversed: the dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Quantification and Data Analysis:

    • The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

    • The Papp is calculated for both A-B and B-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

PROTAC_MoA cluster_cell Cell PROTAC PROTAC (with PEG8 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Proteasome Proteasome POI->Proteasome Recruited to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI with Ubiquitin Chains Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Permeability_Workflow start PROTAC Synthesis (with varied linkers) pampa PAMPA Assay start->pampa caco2 Caco-2 Assay start->caco2 data_analysis Data Analysis (Calculate Papp, Efflux Ratio) pampa->data_analysis caco2->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental Workflow for Permeability Assessment.

Linker_Comparison cluster_peg8 PEG8 Linker cluster_alternatives Alternative Linkers PROTAC PROTAC Permeability peg8_node Properties: - Moderate Length - Good Flexibility - Enhanced Solubility - Potential for 'Chameleon Effect' PROTAC->peg8_node Influenced by short_peg Shorter PEG (e.g., PEG2-4) - Less Flexible - Potentially Higher Permeability (in some cases) PROTAC->short_peg Influenced by long_peg Longer PEG (e.g., PEG12) - More Flexible - Increased Polarity - Potentially Lower Permeability PROTAC->long_peg Influenced by alkyl Alkyl Chains - More Lipophilic - Less Soluble - Can Improve Permeability PROTAC->alkyl Influenced by rigid Rigid Linkers - Constrained Conformation - May Hinder Folding - Variable Permeability PROTAC->rigid Influenced by

Caption: Logical Comparison of Linker Properties.

Conclusion

The choice of linker is a critical decision in PROTAC design, with the PEG8 linker representing a frequently employed starting point due to its balance of flexibility, length, and hydrophilicity. Experimental data suggests that while PEG linkers can enhance permeability through conformational folding, there is an optimal length that is dependent on the specific PROTAC scaffold, and longer is not always better. A systematic evaluation of linker length and composition, using robust permeability assays such as PAMPA and Caco-2, is essential for the development of orally bioavailable and efficacious PROTAC degraders. The provided protocols and diagrams serve as a valuable resource for researchers in the rational design and optimization of these promising therapeutic agents.

References

The Strategic Advantage of PEG8 Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of available linkers, polyethylene glycol (PEG) chains, particularly those with eight ethylene glycol units (PEG8), have demonstrated significant utility. This guide provides a comprehensive comparison of Boc-NH-PEG8-CH2CH2COOH and its application in a successful case study, alongside a comparative analysis with alternative linker strategies, supported by experimental data and detailed protocols.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimally designed linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.

Case Study: BETd-260, a Potent BET Degrader Employing a PEG Linker

A compelling example of the successful implementation of a PEG linker is in the development of the highly potent Bromodomain and Extra-Terminal domain (BET) protein degrader, BETd-260.[1][2] This PROTAC, which connects a ligand for the Cereblon E3 ligase to a BET protein binder, has demonstrated picomolar efficacy in degrading BRD4 in leukemia cell lines and has shown the ability to induce tumor regression in vivo.[1][2]

Quantitative Performance of BETd-260

The performance of BETd-260 highlights the potential of PROTACs utilizing PEG-based linkers.

ParameterCell LineValueReference
BRD4 Degradation (DC50) RS4;1130 pM[1]
Cell Growth Inhibition (IC50) RS4;1151 pM[2]
Cell Growth Inhibition (IC50) MOLM-132.2 nM[1]

These impressive potency values underscore the effectiveness of the overall molecular design of BETd-260, in which the PEG linker plays a crucial role in positioning the warhead and the E3 ligase ligand for optimal ternary complex formation.

Comparative Analysis of Linker Types

The choice of linker is a critical optimization step in PROTAC development. While PEG linkers offer distinct advantages, other linker types, such as alkyl chains and rigid linkers, also present unique characteristics.

Linker TypeAdvantagesDisadvantages
PEG Linkers (e.g., this compound) - Enhanced aqueous solubility and cell permeability.- Good biocompatibility.- Tunable length for optimizing ternary complex formation.- Potential for increased metabolic instability compared to alkyl linkers.- Can be more synthetically challenging and costly.
Alkyl Linkers - Synthetically accessible and chemically stable.- Systematic variation in length is straightforward.- Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.- May lead to non-specific binding.
Rigid Linkers (e.g., containing cyclic structures) - Can pre-organize the PROTAC into a bioactive conformation.- May enhance the stability of the ternary complex.- Can improve pharmacokinetic properties.- Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.- Often more synthetically challenging.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. Below are representative protocols for the synthesis of a PROTAC using a Boc-NH-PEG-acid linker and for the assessment of its biological activity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a warhead (containing a free amine) to an E3 ligase ligand-linker conjugate (containing a carboxylic acid).

Materials:

  • Warhead-NH2

  • E3 Ligase Ligand-PEG8-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG8-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Warhead-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

Procedure:

  • Cell Seeding and Treatment: Plate cells (e.g., RS4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the target protein levels.

Visualizing the PROTAC Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50/Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

A Comparative Guide to the Characterization of Boc-NH-PEG8-CH2CH2COOH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and comprehensive characterization is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Boc-NH-PEG8-CH2CH2COOH, a common heterobifunctional PEG linker. We will delve into the expected NMR data, provide a detailed experimental protocol, and compare NMR with alternative analytical techniques, supported by experimental insights.

NMR Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is a highly effective method for the structural characterization of polyethylene glycol (PEG) derivatives.[1][2] It provides detailed information on the molecular structure, purity, and the successful functionalization of the PEG chain.[1][2] Both ¹H and ¹³C NMR are instrumental in confirming the identity and integrity of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on the known chemical shifts for similar PEGylated molecules and functional groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
a (-C(CH₃)₃)~1.44Singlet9H
b (-NH-)~5.20Triplet (broad)1H
c (-NH-CH₂-)~3.30Quartet2H
d (-CH₂-O-PEG)~3.55Triplet2H
e (PEG backbone, -O-CH₂-CH₂-O-)~3.64Singlet (broad)28H
f (-PEG-O-CH₂-)~3.75Triplet2H
g (-CH₂-COOH)~2.62Triplet2H
h (-COOH)~11.0-12.0Singlet (broad)1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
1 (-C (CH₃)₃)~28.7
2 (-C (CH₃)₃)~79.5
3 (-C =O, Boc)~156.1
4 (-NH-C H₂-)~40.5
5 (-C H₂-O-PEG)~70.2
6 (PEG backbone, -O-C H₂-C H₂-O-)~70.6
7 (-PEG-O-C H₂-)~69.5
8 (-C H₂-COOH)~35.0
9 (-C OOH)~174.5

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for PEG derivatives. For compounds with better aqueous solubility, deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The hydroxyl peak of PEGs is often well-resolved in DMSO-d₆.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃ (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Comparison with Alternative Characterization Techniques

While NMR is a powerful tool, a multi-technique approach is often beneficial for a comprehensive characterization.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, purity, functional group confirmation, and quantification of end groups.Non-destructive, provides unambiguous structural information, and good for purity assessment.[1][2]Relatively low sensitivity compared to MS, can be complex for very large or polydisperse polymers.
Mass Spectrometry (ESI-MS, MALDI-MS) Molecular weight distribution, confirmation of successful synthesis, and identification of impurities.High sensitivity, provides accurate molecular weight information.Can cause fragmentation of the molecule, may not be suitable for quantifying isomeric impurities.
Size-Exclusion Chromatography (SEC) Molecular weight distribution and polydispersity index (PDI).Good for determining the size and dispersity of the polymer population.Does not provide structural information, minor changes in molecular weight due to end-group modification can be difficult to resolve.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast and simple, good for confirming the presence of key functional groups.Provides limited structural detail, not suitable for determining purity or molecular weight.

Workflow for Characterization of PEGylated Compounds

The following diagram illustrates a typical workflow for the characterization of a PEGylated compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation cluster_result Final Product Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI or MALDI) Purification->MS SEC Size-Exclusion Chromatography Purification->SEC FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MW Molecular Weight Distribution MS->MW SEC->MW Functional Functional Group Validation FTIR->Functional Final Characterized This compound Structure->Final Purity->Final MW->Final Functional->Final

Characterization workflow for PEGylated compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of modern research. This guide provides detailed procedures for the proper disposal of Boc-NH-PEG8-CH2CH2COOH, a common PEG linker used in the synthesis of PROTACs and other bioconjugates. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. One supplier indicates that this compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, precautions such as avoiding inhalation of any vapors and preventing contact with skin and eyes are essential[1][2].

Key Safety Information:

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowedP264: Wash skin thoroughly after handling.
H315Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Note: This data is based on information for this compound from a specific supplier[1]. Another supplier's SDS for a similar "Boc-NH-PEG-COOH" compound states it is "Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008"[2]. Due to this variability, it is prudent to handle the compound with care.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled chemical waste container.

    • The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Avoid mixing with strong oxidizing agents[2].

  • Spill Management:

    • In the event of a spill, ventilate the area.

    • Absorb the spilled material with an inert absorbent material such as vermiculite, dry sand, or earth[2].

    • Place the absorbent material into the designated chemical waste container[2].

    • Do not flush spills down the sewer system[2].

  • Final Disposal:

    • Arrange for the disposal of the chemical waste container through your institution's EHS office or a licensed chemical waste disposal company.

    • Ensure that all local, state, and federal regulations for chemical waste disposal are followed.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is there a spill? C->D E Absorb with Inert Material (e.g., Vermiculite, Sand) D->E Yes G Store Waste Container in a Secure, Designated Area D->G No F Place Contaminated Material in Waste Container E->F F->G H Arrange for Pickup by EHS or Licensed Disposal Company G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-NH-PEG8-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-NH-PEG8-CH2CH2COOH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data and best practices for managing similar chemical compounds.

Compound Overview:

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. These features make it a valuable tool in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. While PEG itself is generally considered to have low toxicity, the specific toxicological properties of this modified PEG linker have not been thoroughly investigated[2][3]. Therefore, it is imperative to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact[2].

Hazard Identification and Precautionary Measures

Based on available data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following precautionary statements should be strictly followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye Protection Chemical safety goggles or a face shieldMust meet ANSI Z87.1 standards. Protects against splashes and potential irritants[4].
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact and irritation. Natural rubber gloves may also be suitable but can cause allergic reactions[5].
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the compound in a way that may generate dust or aerosols, or when working outside of a fume hood[2].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from reception to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Don Appropriate PPE b Work in a well-ventilated area (e.g., fume hood) a->b c Allow compound to equilibrate to room temperature b->c d Weigh the desired amount c->d e Dissolve in an appropriate solvent (e.g., DMSO, DMF) d->e f Decontaminate work surfaces e->f g Segregate waste f->g h Dispose of as hazardous chemical waste g->h i Doff PPE correctly h->i

Caption: Workflow for handling this compound.

Detailed Experimental Protocol: Preparation of a Stock Solution
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk[2].

  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture, which could affect the compound's stability.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in a suitable anhydrous solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the desired concentration[2].

  • Storage: Store the stock solution at 2-8°C under an inert atmosphere, protected from moisture[6].

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand[2].

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].

    • Clean the spill area with a suitable solvent, followed by soap and water[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[3].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Do not dispose of this compound or its solutions down the drain. While the PEG component may be biodegradable, the overall environmental impact is unknown[7].

  • Waste Segregation: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container[7].

  • Container Management: Keep the waste container sealed when not in use.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[7].

Personal Protective Equipment Donning and Doffing Procedure

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: The correct order for donning and doffing PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG8-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG8-CH2CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.